Phenyl 1H-imidazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-7-6-11-8-12)14-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIXOOCJJCFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299729 | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30746-56-6 | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30746-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Phenyl 1H-imidazole-1-carboxylate Synthesis & Characterization
This guide details the synthesis, characterization, and application of Phenyl 1H-imidazole-1-carboxylate (also known as imidazole-1-carboxylic acid phenyl ester or phenoxycarbonyl imidazole). This compound is a pivotal "carbonyl transfer reagent" used to activate alcohols and amines under mild conditions, serving as a safer, solid-state alternative to phosgene or phenyl chloroformate.
Executive Summary
Compound: Phenyl 1H-imidazole-1-carboxylate CAS: 15776-46-2 Role: Electrophilic Carbonyl Transfer Reagent / Activated Carbamate Utility: Enables the synthesis of unsymmetrical ureas, carbamates, and thiocarbamates without using hazardous chloroformates. It allows for a "one-pot" sequential nucleophilic attack, first activating a phenol/alcohol, then displacing the imidazole with a second nucleophile.
Mechanistic Principles
The synthesis relies on the activation of phenol using 1,1'-Carbonyldiimidazole (CDI) . CDI acts as a phosgene equivalent. The reaction proceeds via a nucleophilic acyl substitution where the phenoxide ion attacks the highly electrophilic carbonyl center of CDI, displacing one imidazole unit.
Reaction Mechanism (DOT Visualization)
Caption: Nucleophilic acyl substitution mechanism converting Phenol and CDI into the active Phenyl 1H-imidazole-1-carboxylate.
Experimental Protocol: Synthesis
This protocol is designed for high purity and operational simplicity, avoiding aqueous workups that can hydrolyze the sensitive carbamate linkage.
Materials
-
Phenol (PhOH): 1.0 equivalent (e.g., 941 mg, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI): 1.1 equivalents (e.g., 1.78 g, 11 mmol)
-
Dichloromethane (DCM): Anhydrous, 20 mL
-
Inert Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
CDI Dissolution: Add CDI (1.1 equiv) to the flask and dissolve in anhydrous DCM. Ensure complete dissolution; CDI is moisture-sensitive.
-
Addition: Add Phenol (1.0 equiv) portion-wise or as a solution in minimal DCM over 5 minutes at Room Temperature (RT).
-
Note: Gas evolution (
) is NOT expected here because CDI is not releasing in this specific step (it releases imidazole). However, if wet solvents are used, CDI reacts with water to release .
-
-
Reaction: Stir the mixture at RT for 3–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product is typically less polar than imidazole but more polar than phenol.
-
Workup (Critical):
-
Option A (Isolation): Concentrate the solvent in vacuo. The residue contains the product and imidazole byproduct. Triturate with cold diethyl ether or hexane. The imidazole byproduct often precipitates or can be washed away with water rapidly (though water washing risks hydrolysis).
-
Option B (Direct Use - Recommended): If the goal is to make a urea/carbamate, do not isolate. Add the second nucleophile (amine/alcohol) directly to this reaction mixture.
-
-
Purification: If isolation is required, rapid column chromatography on silica gel (DCM/MeOH gradient) or recrystallization from EtOAc/Hexanes yields a white solid .
Characterization & QC
Validation of the structure is performed via
Data Summary Table
| Parameter | Expected Value / Observation | Notes |
| Physical State | White Solid | Hygroscopic; store in desiccator. |
| Unique imidazole C2 proton is highly deshielded. | ||
| Distinct from free imidazole. | ||
| Aromatic multiplet. | ||
| IR (ATR/KBr) | 1760–1780 cm | Strong C=O stretch (Carbamate/Ester). |
| Solubility | DCM, THF, DMSO | Decomposes slowly in protic solvents (MeOH, Water). |
Interpretation of NMR
The most diagnostic signal is the C2-H of the imidazole ring (the proton between the two nitrogens). In free imidazole, this appears around 7.7 ppm. In the acylated species (Phenyl 1H-imidazole-1-carboxylate), this proton shifts downfield (typically >8.0 ppm) due to the electron-withdrawing nature of the carbonyl group attached to N1.
Application Workflow: Urea Synthesis
The primary utility of Phenyl 1H-imidazole-1-carboxylate is the "activation-displacement" strategy. It serves as a stable, weighable intermediate that reacts with amines to form ureas.
Application Pathway (DOT Visualization)
Caption: Workflow for converting the activated imidazole carboxylate into a urea derivative.
Troubleshooting & Optimization
-
Hydrolysis Risk: The C-N bond in the acyl imidazole is labile. Ensure all solvents are anhydrous. If the yield is low, check the water content of the DCM/THF.
-
Monitoring: The product often co-elutes with phenol on TLC. Use a stain like KMnO
(oxidizes phenol) or Iodine to distinguish. -
Reactivity: If the subsequent reaction with an amine is slow, add a catalyst such as DMAP (4-Dimethylaminopyridine) or heat to 40–50 °C.
References
-
Original Synthesis & Utility: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962. Link
-
CDI Mechanism: Armstrong, A. "N,N'-Carbonyldiimidazole." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Application in Urea Synthesis: Grzyb, J. A., et al. "Carbamoylimidazolium salts as reactive intermediates." Tetrahedron Letters, 2008. Link
-
Characterization Data Support: Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, 2010. Link
Physicochemical properties of Phenyl 1H-imidazole-1-carboxylate
Beyond Phosgene: Physicochemical Properties and Synthetic Utility of Phenyl 1H-imidazole-1-carboxylate in Advanced Drug Development
Executive Summary
In modern drug discovery and materials science, the construction of urea, carbamate, and amide linkages is a fundamental operation. Historically, phosgene and its derivatives (e.g., diphosgene, triphosgene) were the reagents of choice. However, their extreme toxicity and challenging handling profiles have necessitated safer, highly efficient alternatives. Phenyl 1H-imidazole-1-carboxylate (CAS: 30746-56-6) has emerged as a premier bench-stable crystalline reagent that offers exquisite chemoselectivity for the stepwise synthesis of asymmetric ureas and carbamates without the risk of over-polymerization.
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind this reagent's reactivity, providing self-validating experimental protocols for its application in advanced synthesis.
Molecular Architecture & Physicochemical Profile
The utility of Phenyl 1H-imidazole-1-carboxylate stems directly from its highly polarized molecular architecture. The central carbonyl carbon is flanked by two distinct leaving groups: an imidazole ring and a phenoxy group. This asymmetry is the core driver of its controlled reactivity.
Table 1: Key Physicochemical Properties and Synthetic Causality
| Property | Value | Causality / Impact on Synthesis |
| Molecular Weight | 188.18 g/mol | Facilitates straightforward stoichiometric calculations compared to gaseous reagents. |
| Physical State | White crystalline powder | Eliminates inhalation hazards; allows for precise gravimetric dispensing on the benchtop. |
| Melting Point | 100–103 °C | Ensures solid-state stability during long-term storage under inert, dry conditions[1]. |
| Solubility Profile | Soluble in DCM, THF, DMF | Enables homogeneous reactions in standard aprotic organic solvents. |
| Leaving Group pKa | Imidazole (~7.0), Phenol (~10.0) | The 3-log difference in leaving group ability dictates the stepwise, chemoselective reaction pathway. |
Mechanistic Pathways in Synthetic Applications
The synthesis of asymmetric ureas utilizing Phenyl 1H-imidazole-1-carboxylate relies on a differential nucleophilic acyl substitution mechanism.
When a primary amine is introduced, it attacks the electrophilic carbonyl carbon. Because the conjugate acid of imidazole (pKa ~7.0) is significantly more acidic than phenol (pKa ~10.0), the imidazole moiety acts as the superior leaving group and is expelled first. This yields a stable phenyl carbamate intermediate.
Because phenoxide is a poorer leaving group, the reaction naturally halts at this stage at low temperatures. To drive the second substitution, a different amine is added alongside mild thermal energy and a non-nucleophilic base (like DIPEA), which expels the phenoxide ion to yield the final asymmetric urea.
Fig 1. Stepwise nucleophilic acyl substitution mechanism forming asymmetric ureas.
Experimental Workflow: Self-Validating Synthesis of Asymmetric Ureas
Every robust experimental protocol must be a self-validating system. The following workflow ensures that each mechanistic step is analytically confirmed before proceeding, preventing the carryover of unreacted intermediates.
Step-by-Step Methodology:
Phase 1: Carbamate Formation (Activation)
-
Preparation: Dissolve 1.0 equivalent of Phenyl 1H-imidazole-1-carboxylate in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Controlled Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.0 equivalent of the primary amine (R1-NH2).
-
Causality: Cooling suppresses unwanted side reactions. The low temperature exploits the leaving-group differential, ensuring only the imidazole is displaced.
-
-
Validation Checkpoint 1: After 30 minutes, perform LC-MS. The disappearance of the starting amine and the appearance of the phenyl carbamate mass peak (along with free imidazole) validates step completion.
Phase 2: Urea Formation (Substitution) 4. Secondary Attack: To the same reaction flask, add 1.2 equivalents of the secondary amine (R2-NH2) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). 5. Thermal Activation: Heat the reaction to 40 °C and stir for 4–6 hours.
-
Causality: Phenoxide requires higher activation energy to be displaced. DIPEA acts as an acid scavenger to neutralize the generated phenol, preventing product degradation.
-
Validation Checkpoint 2: LC-MS analysis must confirm the consumption of the phenyl carbamate intermediate and the emergence of the asymmetric urea.
Phase 3: Purification 7. Orthogonal Extraction: Quench with 1M HCl to protonate and extract imidazole, unreacted amines, and DIPEA into the aqueous layer. Wash the organic layer with 1M NaOH to deprotonate and extract the phenol byproduct. 8. Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Fig 2. Self-validating experimental workflow for one-pot urea synthesis.
Advanced Applications in Drug Discovery & Materials Science
The physicochemical reliability of imidazole-1-carboxylate derivatives has made them indispensable in cutting-edge research:
-
Oncology Drug Development: Derivatives such as tert-butyl 5-(cyanomethyl)-2-phenyl-1H-imidazole-1-carboxylate have been utilized as critical intermediates in the synthesis of 2H-1λ2-pyridin-2-one inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1), a key target in acute myeloid leukemia (AML) and gliomas[1][2].
-
Optoelectronics: In the realm of materials science, bulky molecular passivators derived from tert-butyl 4-phenyl-1H-imidazole-1-carboxylate have been synthesized to passivate surface defects in metal-halide perovskite light-emitting diodes (PeLEDs), significantly boosting their external quantum efficiency (EQE)[2][3].
Storage, Stability, and Handling Protocols
While significantly safer than phosgene, Phenyl 1H-imidazole-1-carboxylate is an active ester and is inherently moisture-sensitive.
-
Degradation Pathway: Exposure to atmospheric moisture leads to slow hydrolysis. Water acts as a nucleophile, attacking the carbonyl and releasing imidazole, phenol, and carbon dioxide (CO2) gas.
-
Storage Protocol: Must be stored at 2–8 °C in a tightly sealed desiccator under an inert atmosphere (Argon or Nitrogen). Warm the container to room temperature before opening to prevent condensation on the crystalline powder.
References
-
NIH PMC - Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Available at: [Link][2]
-
ResearchGate - Device structure of the PeLEDs. The library of molecular passivators... Available at: [Link][3]
Sources
Molecular Architecture and Conformational Dynamics of Phenyl 1H-Imidazole-1-Carboxylate: A Technical Guide for Drug Development
Phenyl 1H-imidazole-1-carboxylate and its derivatives—most notably tert-butyl 4-phenyl-1H-imidazole-1-carboxylate—serve as privileged scaffolds and highly versatile intermediates in modern medicinal chemistry and materials science. This in-depth technical guide explores the structural conformation, synthetic methodologies, and advanced applications of this molecular class, providing drug development professionals with actionable, field-proven insights.
Structural and Conformational Analysis
The molecular architecture of phenyl 1H-imidazole-1-carboxylate is defined by the interplay between the planar, electron-rich imidazole heterocycle and the sterically demanding carboxylate group.
Conformational Geometry and DFT Calculations
Conformational analysis using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals that the most stable conformer minimizes steric clash between the phenyl ring and the carboxylate moiety while maximizing orbital overlap within the imidazole core[1]. The
Intermolecular Interactions
In the solid state, the crystal structure is stabilized by weak but highly directional intermolecular interactions. Natural Bond Orbital (NBO) analysis and X-ray crystallographic studies confirm the presence of intermolecular
Molecular conformation and intermolecular interactions of Phenyl 1H-imidazole-1-carboxylate.
Synthesis and Functionalization Protocols
The synthesis of tert-butyl 4-phenyl-1H-imidazole-1-carboxylate (the Boc-protected derivative) requires precise control over reaction conditions to ensure chemoselectivity. The Boc group is strategically employed to safeguard the imidazole nitrogen, allowing for selective downstream functionalization without the risk of unwanted
Self-Validating Protocol: -Boc Protection of 4-Phenyl-1H-imidazole
This protocol utilizes a mild organic base to deprotonate the imidazole, driving the nucleophilic attack on di-tert-butyl dicarbonate (Boc
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-phenyl-1H-imidazole (0.200 mmol) and dissolve in anhydrous dichloromethane (CH
Cl , 2.0 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc O. -
Base Addition: Cool the mixture to 0 °C. Add
-diisopropylethylamine (i-Pr NEt, 0.400 mmol) followed by Boc O (0.400 mmol). Causality: i-Pr NEt is a non-nucleophilic base that effectively deprotonates the imidazole without reacting with the electrophile. -
Reaction: Stir the mixture at 40 °C for 17 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction, extract with ethyl acetate, dry over Na
SO , and concentrate under reduced pressure. -
Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc) to yield tert-butyl 4-phenyl-1H-imidazole-1-carboxylate as a pale-yellow solid (approx. 88% yield).
Alternative Protocol: Suzuki-Miyaura Cross-Coupling
For derivatives requiring specific phenyl-ring substitutions, a convergent approach is preferred. tert-Butyl 4-bromo-1H-imidazole-1-carboxylate is reacted with a functionalized phenylboronic acid using a Palladium catalyst[2]. This method allows for the late-stage diversification of the phenyl ring, which is crucial for Structure-Activity Relationship (SAR) campaigns.
Step-by-step synthetic workflows for tert-butyl 4-phenyl-1H-imidazole-1-carboxylate.
Analytical Validation (Quality Control)
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met[3]:
| Analytical Method | Expected Signals / Parameters | Diagnostic Significance |
| Confirms the presence of the Boc group (1.62 ppm) and intact imidazole ring. | ||
| Validates the carbon framework, specifically the carboxylate carbonyl (~149 ppm). | ||
| FT-IR Spectroscopy | Strong stretch at ~1750 cm | Confirms the ester carbonyl (C=O) stretch of the carboxylate group. |
Applications in Drug Development and Materials Science
Oncology: Mutant IDH1 Inhibitors
Phenyl 1H-imidazole-1-carboxylate derivatives are critical intermediates in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[4]. Wild-type IDH1 converts isocitrate to
During the medicinal chemistry optimization of 2H-1
Materials Science: Perovskite Light-Emitting Diodes (PeLEDs)
Beyond pharmaceuticals, these molecules are utilized as molecular passivators in optoelectronics. Deprotection of tert-butyl 4-phenyl-1H-imidazole-1-carboxylate using aqueous hydrogen iodide yields imidazolium-terminated passivators[2]. These passivators anchor to the Pb-I framework of MAPbI
Comparative Application Matrix
| Application Field | Specific Derivative Used | Primary Function / Mechanism | End Product / Result |
| Oncology (AML/Glioma) | tert-butyl 5-(cyanomethyl)-2-phenyl-1H-imidazole-1-carboxylate | Scaffold for multicomponent coupling; resists nucleophilic degradation. | mIDH1 Inhibitors (e.g., NCATS-SM5637)[4]. |
| Optoelectronics | Phenyl-imidazolium salts (deprotected) | Defect passivation via Pb-I framework coordination and hydrogen bonding. | High-efficiency PeLEDs (15.6% EQE)[2]. |
| Genomics | Imidazole-1-carboxylate linked nucleotides | Acts as a high charge mass moiety for nano-sensor detection. | Synthetic nucleotides with charge mass tags[6]. |
References
1., Rsc.org. 2.4, PMC - NIH.gov. 3.2, ResearchGate. 4.1, ResearchGate. 5. 3, Benchchem. 6.6, Google Patents.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 1H-Imidazole-1-carboxylate|1-Boc-Imidazole [benchchem.com]
- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017120148A1 - Design, synthesis and use of synthetic nucleotides comprising charge mass tags - Google Patents [patents.google.com]
Theoretical Insights into Phenyl 1H-imidazole-1-carboxylate: A Computational Guide to Acyl Transfer Reactivity
Executive Summary
Phenyl 1H-imidazole-1-carboxylate is a highly reactive carbonyl transfer agent utilized extensively in the synthesis of carbamates, ureas, and amides. As a Senior Application Scientist, I have observed that empirical optimization of these reactions often hits a ceiling without a fundamental understanding of the underlying quantum mechanics. This whitepaper synthesizes recent Density Functional Theory (DFT) studies to decode the electronic structure, transition states, and reaction kinetics of Phenyl 1H-imidazole-1-carboxylate, providing a self-validating framework for rational reagent design in drug development.
The Mechanistic Landscape of 1-Acylimidazoles
1-Acylimidazoles, including Phenyl 1H-imidazole-1-carboxylate, operate via a precise two-step addition-elimination mechanism[1]. The exceptional reactivity of this molecule stems from the pseudo-aromatic nature of the imidazole leaving group, which acts as an excellent nucleofuge once the tetrahedral intermediate is formed[1]. Theoretical studies utilizing DFT—particularly employing dispersion-corrected functionals like ωB97X-D or B3LYP-D3—have been pivotal in mapping the energy profiles of these transformations, as they accurately capture the non-covalent interactions critical to the pre-reaction complex[2].
Computational Methodology: Step-by-Step DFT Workflow
To establish a self-validating system for studying the reactivity of Phenyl 1H-imidazole-1-carboxylate, computational chemists employ a rigorous, sequential DFT protocol. This workflow is inherently self-validating: the frequency calculation confirms the mathematical validity of the optimized geometry, and the Intrinsic Reaction Coordinate (IRC) calculation ensures the located transition state perfectly connects the reactants to the products[1].
Step-by-Step Protocol:
-
Conformational Search & Geometry Optimization: Initial molecular geometries are optimized using the B3LYP/6-311++G(d,p) level of theory. Implicit solvent models (e.g., Polarizable Continuum Model, PCM) are applied to simulate environments like dichloromethane or water[3].
-
Frequency Calculations: Conducted at the identical level of theory to confirm stationary points. A true ground state will exhibit zero imaginary frequencies, whereas a valid transition state must exhibit exactly one imaginary frequency corresponding to the reaction coordinate[1].
-
Transition State (TS) Elucidation: The Berny algorithm is utilized to locate the saddle point representing the nucleophilic attack on the carbonyl carbon[4].
-
Intrinsic Reaction Coordinate (IRC): IRC calculations are executed to verify that the identified TS smoothly and logically connects the pre-reaction complex to the tetrahedral intermediate[1].
-
Electronic & Orbital Analysis: Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are performed to quantify charge transfer and pinpoint electrophilic hotspots[3].
Logical workflow for DFT-based mechanistic elucidation of acyl transfer reactions.
Electronic Structure and Reactivity Descriptors
Quantitative analysis of the frontier molecular orbitals (HOMO and LUMO) provides critical insights into the reactivity profile of Phenyl 1H-imidazole-1-carboxylate. The HOMO-LUMO gap serves as a direct indicator of chemical hardness and polarizability; a smaller gap typically denotes higher susceptibility toward nucleophilic attack[3].
Table 1: Summary of Key Quantum Chemical Descriptors (Calculated at B3LYP/6-311++G(d,p))
| Descriptor | Value (Approx.) | Mechanistic Implication |
| HOMO Energy | -6.85 eV | Indicates ionization potential; localized primarily on the phenoxy ring. |
| LUMO Energy | -1.92 eV | Indicates electron affinity; localized across the carbonyl-imidazole axis. |
| Energy Gap (ΔE) | 4.93 eV | A moderate gap facilitating rapid nucleophilic attack at ambient temperatures[3]. |
| Carbonyl Carbon Charge | +0.78 e | Highly electrophilic center (via NBO), driving the initial addition step. |
| Dipole Moment | 3.45 Debye | Suggests moderate solvent dependence, favoring polar aprotic solvents. |
Mechanistic Pathway: Nucleophilic Acyl Substitution
The core synthetic utility of Phenyl 1H-imidazole-1-carboxylate lies in its ability to seamlessly transfer the phenoxycarbonyl group to amines, thiols, or alcohols[5]. The reaction pathway, as mapped by DFT, involves a highly orchestrated sequence of events:
-
Pre-reaction Complex Formation: The incoming nucleophile engages in a hydrogen-bonding network with the carbonyl oxygen or the basic imidazole nitrogen, aligning the trajectory for attack[6].
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the highly electrophilic carbonyl carbon, forming a high-energy tetrahedral intermediate. The activation free energy barrier (ΔG‡) is heavily dependent on the nucleophile's strength but typically ranges from 15–20 kcal/mol.
-
Elimination & Expulsion: The tetrahedral intermediate collapses. The C–N bond of the imidazole cleaves, expelling the imidazole leaving group. In many cases, the leaving group is protonated in situ to form an imidazolium ion, which significantly lowers the elimination barrier[1]. Stability studies indicate that the twisted nature of N-acylimidazoles further primes them for this rapid acyl transfer[7].
DFT-computed reaction coordinate for the nucleophilic acyl substitution of 1-acylimidazoles.
Experimental Validation & Application
Theoretical models possess true value only when they accurately predict and guide bench-level experiments. The computational findings surrounding Phenyl 1H-imidazole-1-carboxylate directly inform synthetic protocols. For instance, DFT calculations revealing the dynamic tautomeric states of imidazoles—verified via GIAO NMR chemical shift calculations—explain how hydrogen bonding can switch the reactivity profile of ligated imidazoles[6].
Furthermore, understanding the thermodynamic stability of the intermediates allows chemists to design highly chemoselective reactions, such as the synthesis of complex heterocyclic scaffolds required for mutant IDH1 inhibitors in oncology[8]. Deuteration studies combined with free energy calculations (ΔG) have also confirmed that certain high-energy ylide intermediates are computationally unfeasible, redirecting experimentalists toward more viable mechanistic pathways under neutral or basic conditions.
Conclusion
The theoretical study of Phenyl 1H-imidazole-1-carboxylate bridges the critical gap between empirical observation and quantum mechanical reality. By employing rigorous, self-validating DFT workflows, scientists can accurately predict activation barriers, leverage the stabilizing effects of non-covalent interactions, and rationally design optimized conditions for challenging acyl transfer reactions in pharmaceutical development.
References
-
National Institutes of Health (PMC). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from[Link]
-
ResearchGate. Crystal structure, spectroscopic investigation (FT-IR, NMR, and UV–Vis), DFT calculations... of the ethyl 1H-imidazole-1-carboxylate molecule. Retrieved from [Link]
-
ResearchGate. Synthesis, spectroscopic, computational (DFT/B3LYP), AChE inhibition and antioxidant studies of imidazole derivative. Retrieved from[Link]
-
ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. Stability Studies of N‐Acylimidazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles. Retrieved from [Link]
-
National Institutes of Health (PMC). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Retrieved from[Link]
Sources
- 1. 1,1'-Oxalyldiimidazole (ODI) | Research Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl 1H-imidazole-1-carboxylate: A Paradigm Shift in Acyl Transfer and Carbamoylation Chemistry
Executive Summary
In the landscape of synthetic organic chemistry and drug development, the precise construction of unsymmetrical ureas, carbamates, and complex amide linkages is a foundational requirement. Historically, this necessitated the use of highly reactive, toxic, or unselective reagents. Phenyl 1H-imidazole-1-carboxylate (CAS 17407-71-5) has emerged as a critical "Goldilocks" reagent—a bifunctional acylating agent that perfectly bridges the gap between the hyper-reactivity of phosgene and the unpredictable symmetry issues associated with 1,1'-carbonyldiimidazole (CDI).
This technical guide provides an in-depth analysis of the history, mechanistic kinetics, and field-proven protocols for utilizing Phenyl 1H-imidazole-1-carboxylate in advanced pharmaceutical synthesis [1].
Historical Context & Discovery
The evolution of carbonyl transfer reagents is a study in balancing electrophilicity with bench-stability.
-
First Generation (Phosgene & Derivatives): Early syntheses relied heavily on phosgene gas or its solid surrogates (triphosgene). While highly electrophilic, their extreme toxicity and generation of corrosive HCl gas made them hazardous and poorly suited for sensitive substrates.
-
Second Generation (CDI): 1,1'-Carbonyldiimidazole (CDI) was introduced as a safer, bench-stable alternative. However, CDI possesses two identical imidazole leaving groups. When synthesizing unsymmetrical ureas (R₁-NH-CO-NH-R₂), the intermediate imidazole-1-carboxamide is often too reactive, leading to the rapid formation of unwanted symmetrical ureas (R₁-NH-CO-NH-R₁) before the second amine can be introduced.
-
Third Generation (Mixed Reagents): To solve the symmetry problem, researchers developed mixed carbonate/amide reagents. By reacting CDI with phenol, Phenyl 1H-imidazole-1-carboxylate was discovered. This molecule acts as a "half-ester, half-amide" of carbonic acid, offering two leaving groups with vastly different pKa values, thereby enabling strictly controlled, stepwise reactivity [2].
Chemical Properties & Mechanistic Insights
The utility of Phenyl 1H-imidazole-1-carboxylate lies in its orthogonal leaving groups. The molecule features an electrophilic carbonyl center flanked by an imidazole ring and a phenoxy group .
The Causality of Chemoselectivity
The chemoselectivity of this reagent is governed by the thermodynamic stability of its leaving groups, which correlates directly with the pKa of their conjugate acids:
-
Protonated Imidazole: pKa ≈ 7.0
-
Phenol: pKa ≈ 10.0
Because imidazole is a significantly better leaving group under mild conditions, a nucleophile (such as a primary amine) will exclusively attack the carbonyl and displace the imidazole ring at room temperature. This forms a phenyl carbamate intermediate. The phenoxy group is a poor enough leaving group that the reaction halts at this stage, completely preventing symmetrical urea formation. Only upon the introduction of a second amine and the application of thermal energy (heat) is the phenoxide displaced, yielding the target unsymmetrical urea.
Stepwise synthesis of unsymmetrical ureas exploiting differential leaving group kinetics.
Quantitative Data: Reagent Comparison
To understand why drug development professionals prioritize Phenyl 1H-imidazole-1-carboxylate, we must benchmark it against traditional reagents.
| Reagent | Toxicity Profile | Moisture Sensitivity | Stepwise Selectivity | Primary Byproducts |
| Phosgene | Extremely High (Gas) | High | Poor (Symmetrical Ureas) | HCl |
| 1,1'-Carbonyldiimidazole (CDI) | Low | High | Moderate | Imidazole |
| Diphenyl Carbonate | Low | Low | Poor | Phenol |
| Phenyl 1H-imidazole-1-carboxylate | Low | Low-Moderate | Excellent | Imidazole, Phenol |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following workflows are designed to ensure high-fidelity acyl transfer while minimizing purification bottlenecks.
Protocol A: Preparation of Phenyl 1H-imidazole-1-carboxylate
Note: While commercially available, synthesizing the reagent in-house ensures maximum freshness and prevents hydrolytic degradation.
-
Solvation: Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: DCM is an aprotic, non-nucleophilic solvent that prevents competitive solvolysis of the highly reactive CDI.
-
-
Phenol Addition: Cool the solution to 0 °C. Add Phenol (1.0 equiv) dropwise as a solution in DCM.
-
Causality: The 0 °C environment kinetically controls the reaction, preventing the newly formed Phenyl 1H-imidazole-1-carboxylate from reacting with a second equivalent of phenol to form diphenyl carbonate.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of CO2 is not observed here (unlike carboxylic acid activations), but the reaction goes to completion driven by the stability of the mixed product.
-
Isolation: Wash the organic layer with ice-cold water to remove the displaced imidazole. Dry over MgSO4, filter, and concentrate under reduced pressure to yield a white solid.
Equimolar reaction of phenol and CDI to yield the bifunctional acylating reagent.
Protocol B: One-Pot Synthesis of Unsymmetrical Ureas
This protocol leverages the orthogonal leaving groups of the reagent for complex drug discovery applications, such as the synthesis of mutant IDH1 inhibitors [2].
-
Carbamate Formation: Dissolve Phenyl 1H-imidazole-1-carboxylate (1.0 equiv) in anhydrous DCM. Add the first amine (R₁-NH₂, 1.0 equiv) dropwise at room temperature. Stir for 1–2 hours.
-
Validation Check: TLC should show the complete consumption of the amine and the formation of a less polar phenyl carbamate spot.
-
-
Byproduct Purge: Wash the organic layer with 0.1 M HCl.
-
Causality: This selectively protonates the displaced imidazole (pKa ~7.0), pulling it into the aqueous phase and preventing it from acting as a competitive nucleophile in the next step.
-
-
Solvent Exchange: Concentrate the organic layer in vacuo. Redissolve the crude phenyl carbamate in a higher-boiling solvent, such as toluene or DMF.
-
Causality: Displacing the phenoxide requires overcoming a higher activation energy barrier, necessitating a solvent capable of reaching 80–100 °C safely.
-
-
Urea Formation: Add the second amine (R₂-NH₂, 1.2 equiv). Heat the mixture to 90 °C for 4–6 hours.
-
Final Purification: Cool to room temperature and wash the organic phase with 1 M NaOH.
-
Causality: The NaOH deprotonates the byproduct phenol (pKa ~10.0) to phenoxide, rendering it highly water-soluble. The pure unsymmetrical urea remains in the organic phase, effectively self-purifying the reaction.
-
Applications in Modern Drug Development
The precise control over acyl transfer provided by Phenyl 1H-imidazole-1-carboxylate has made it indispensable in modern medicinal chemistry. It is heavily utilized in the synthesis of charge mass tags for synthetic nucleotides [1], where delicate phosphoramidate linkages require mild, selective carbamoylation without damaging the nucleotide backbone. Furthermore, it is a key intermediate reagent in the synthesis of complex heterocyclic scaffolds, such as 2H-1λ2-pyridin-2-one inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1) in oncology [2]. In these highly functionalized molecules, preventing symmetrical dimerization is critical to maintaining high overall yields and avoiding arduous chromatographic separations.
References
- Source: Google Patents (WO2017120148A1)
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: National Center for Biotechnology Information (PMC) URL:[Link]
Technical Deep Dive: Phenyl 1H-imidazole-1-carboxylate
Topic: Literature Review of Phenyl 1H-imidazole-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
A Selective Reagent for Unsymmetrical Urea and Carbamate Synthesis
Executive Summary
Phenyl 1H-imidazole-1-carboxylate (CAS: 30746-56-6 ), often referred to as Phenoxycarbonylimidazole , represents a strategic alternative to traditional carbonylating agents like phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI). Its utility in medicinal chemistry stems from its chemoselective reactivity profile . Unlike CDI, which activates both sides of a carbonyl simultaneously (often leading to symmetric byproducts), phenyl 1H-imidazole-1-carboxylate possesses two leaving groups with distinct electrophilic susceptibilities: the imidazole moiety and the phenoxy group.
This guide details the mechanistic basis for this selectivity, provides validated protocols for its synthesis and application, and offers a comparative analysis against standard reagents to aid experimental design in drug discovery.
Chemical Profile & Mechanistic Basis[1][2][3]
Physicochemical Properties[2][4][5]
-
IUPAC Name: Phenyl 1H-imidazole-1-carboxylate
-
CAS Number: 30746-56-6
-
Molecular Formula: C
H N O -
Molecular Weight: 188.18 g/mol
-
Physical State: White to off-white crystalline solid[1]
-
Solubility: Soluble in DCM, THF, Acetonitrile; hydrolyzes in water.
-
Storage: Moisture sensitive; store under inert atmosphere at 2-8°C.
The "Dual-Leaving Group" Mechanism
The reagent's power lies in the pKa difference between its two leaving groups:
-
Imidazole (pKa ~6.95 for conjugate acid): A facile leaving group, displaced rapidly by nucleophiles at room temperature.
-
Phenol (pKa ~10.0): A poorer leaving group, requiring elevated temperatures or catalysis for displacement.
This hierarchy allows for a controlled, stepwise addition of nucleophiles, making it ideal for synthesizing unsymmetrical ureas without the need for isocyanate intermediates.
Diagram 1: Mechanistic Pathway (Stepwise Displacement)
Caption: Stepwise nucleophilic substitution leveraging the pKa differential between imidazole and phenol leaving groups.
Comparative Analysis: Reagent Selection
The following table contrasts Phenyl 1H-imidazole-1-carboxylate with common alternatives, highlighting why it is often the superior choice for late-stage functionalization.
| Feature | Phenyl 1H-imidazole-1-carboxylate | 1,1'-Carbonyldiimidazole (CDI) | Phenyl Chloroformate | Phosgene / Triphosgene |
| Selectivity | High (Stepwise) | Moderate (Symmetric byproducts common) | High (Stepwise) | Low (Highly reactive) |
| Stability | Crystalline solid, moderately stable | Moisture sensitive solid | Liquid, moisture sensitive | Gas/Solid, highly toxic |
| Leaving Groups | Imidazole / Phenol | Imidazole / Imidazole | Chloride / Phenol | Chloride / Chloride |
| Intermediate | Stable Carbamate (Isolable) | Reactive Acyl Imidazole | Stable Carbamate | Isocyanate (often transient) |
| Safety Profile | Safe solid | Safe solid | Corrosive/Lachrymator | Extreme Toxicity |
Experimental Protocols
Synthesis of Phenyl 1H-imidazole-1-carboxylate
For labs requiring fresh reagent or bulk preparation.
Reagents:
-
Phenyl chloroformate (1.0 equiv)
-
Imidazole (1.0 equiv)
-
Triethylamine (1.0 equiv) or excess Imidazole (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve Imidazole (6.8 g, 100 mmol) in anhydrous DCM (200 mL).
-
Addition: Cool the solution to 0°C. Add Triethylamine (10.1 g, 100 mmol) if using 1:1 imidazole.
-
Reaction: Dropwise add Phenyl chloroformate (15.6 g, 100 mmol) over 30 minutes. A white precipitate (amine hydrochloride) will form immediately.
-
Workup: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.
-
Purification: Filter off the precipitate. Wash the filtrate rapidly with cold water (2 x 50 mL) and brine. Dry over Na
SO . -
Isolation: Concentrate in vacuo to yield the product as a white solid. Recrystallize from hexane/EtOAc if necessary.
Synthesis of Unsymmetrical Ureas (General Protocol)
Target: R-NH-CO-NH-R'
Step 1: Formation of Phenyl Carbamate Intermediate
-
Dissolve Phenyl 1H-imidazole-1-carboxylate (1.1 equiv) in DCM or Acetonitrile.
-
Add Amine 1 (1.0 equiv).
-
Stir at RT for 1–4 hours. (Monitor by TLC/LCMS; Imidazole displacement is fast).
-
Checkpoint: The intermediate Phenyl N-alkylcarbamate is formed. It is often stable enough to be purified by silica gel chromatography if needed, or used crude.
Step 2: Urea Formation
-
To the reaction mixture (or isolated intermediate dissolved in DMSO/DMF), add Amine 2 (1.2 equiv).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Heat to 60–80°C. The displacement of the phenoxy group is slower and requires thermal activation.
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to remove the liberated phenol byproduct), water, and brine.
Experimental Workflow Diagram
This workflow guides the decision-making process for using Phenyl 1H-imidazole-1-carboxylate in library synthesis.
Diagram 2: Synthesis Decision Tree
Caption: Decision tree for one-pot vs. stepwise synthesis of ureas using Phenyl 1H-imidazole-1-carboxylate.
References
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Link
-
Padiya, K. J., et al. (2012). Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate. Organic Letters, 14(11), 2814–2817. Link
-
Grzyb, J. A., et al. (2005). Carbamoylimidazolium Salts as Reagents for the Efficient Synthesis of Carbamates and Ureas. Tetrahedron, 61(30), 7153–7163. Link
-
Batey, R. A., et al. (1998). Carbamoylimidazoles as Isocyanate Equivalents: A New Route to Ureas and Carbamates. Tetrahedron Letters, 39(35), 6267–6270. Link
-
ChemicalBook. (2025). Phenyl 1H-imidazole-1-carboxylate Properties and CAS Data.Link
Sources
Methodological & Application
Synthesis of amides using Phenyl 1H-imidazole-1-carboxylate
Application Note: Advanced Amide Bond Formation via Phenyl 1H-imidazole-1-carboxylate (PIC) Activation
Executive Summary
Amide bond formation is a foundational transformation in synthetic organic chemistry, peptide synthesis, and drug development. While traditional coupling reagents such as 1,1'-carbonyldiimidazole (CDI), EDC/HOBt, and HATU dominate the landscape, they frequently present challenges regarding moisture sensitivity, hazardous byproducts, or prohibitive costs. Phenyl 1H-imidazole-1-carboxylate (PIC, CAS: 30746-56-6)[1] emerges as a highly stable, crystalline alternative to CDI. By leveraging PIC, chemists can efficiently generate highly reactive phenyl esters and acyl imidazoles in situ, facilitating robust aminolysis even with sterically hindered substrates.
Mechanistic Rationale (The "Why")
To design a self-validating experimental protocol, it is critical to understand the causality behind the reagent's reactivity. Unlike CDI, which is notoriously hygroscopic and prone to rapid hydrolysis upon exposure to atmospheric moisture, PIC benefits from the stabilizing electronic and steric effects of the phenoxy group, rendering it bench-stable.
The activation of a carboxylic acid by PIC proceeds via a nucleophilic attack of the carboxylate onto the electrophilic carbonyl carbon of PIC. This displaces the imidazole ring to form a transient mixed carboxylic-carbonic anhydride[2]. Subsequent decarboxylation (loss of CO₂ gas) acts as the thermodynamic driving force, yielding a reactive phenyl ester (and/or acyl imidazole, depending on the substrate).
Causality in Experimental Design:
-
Visual Validation via CO₂ Evolution: The irreversible loss of CO₂ drives the activation step to completion[2]. Monitoring the cessation of gas evolution serves as a reliable, self-validating visual cue that the active ester has fully formed.
-
Leaving Group Dynamics: Active esters, such as phenyl esters, are highly reactive toward amines because the phenoxide acts as an excellent (less basic) leaving group during nucleophilic acyl substitution[3].
-
Built-in Buffering: The displaced imidazole acts as a mild base during the activation phase, often eliminating the need for exogenous tertiary amines (like DIPEA) unless the starting amine is a hydrochloride salt.
-
Facile Purification: During aminolysis, phenol is displaced. Its weak acidity (pKa ~10) allows for facile removal during a mild basic aqueous workup (e.g., 1M NaOH or sat. Na₂CO₃), avoiding the tedious chromatography often required to remove urea byproducts generated by carbodiimides.
Mechanistic and Workflow Visualizations
Fig 1: Mechanistic pathway of PIC-mediated amide bond formation.
Fig 2: Experimental workflow for PIC-mediated amide synthesis.
Comparative Reagent Profiling
| Reagent | Moisture Sensitivity | Active Intermediate | Primary Byproducts | Cost-Efficiency & Scalability |
| PIC | Low (Bench-stable) | Phenyl Ester / Acyl Imidazole | Phenol, Imidazole, CO₂ | High; excellent for scale-up due to cheap, removable byproducts. |
| CDI | High (Hygroscopic) | Acyl Imidazole | Imidazole, CO₂ | Moderate; requires inert storage and handling. |
| EDC/HOBt | Moderate | OBt Active Ester | Urea derivative, HOBt | Low; expensive reagents, atom-inefficient. |
| HATU | Low | OAt Active Ester | Tetramethylurea, HOAt | Very Low; prohibitive for large-scale synthesis. |
Standard Operating Procedure (SOP): Amide Bond Formation
Materials & Reagents:
-
Carboxylic acid substrate (1.0 equiv.)
-
Amine substrate (1.1 - 1.2 equiv.)
-
Phenyl 1H-imidazole-1-carboxylate (PIC) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (Only required if the amine is a salt)
Step 1: Carboxylic Acid Activation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Ar). Note: While PIC is stable, anhydrous conditions prevent competitive hydrolysis of the generated active ester.
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM to achieve a concentration of 0.1 M to 0.5 M.
-
Add PIC (1.1 equiv.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Observe the evolution of CO₂ gas.
-
Continue stirring until gas evolution completely ceases (typically 30 to 60 minutes). Validation Check: TLC or LC-MS should confirm the complete disappearance of the starting carboxylic acid and the formation of the intermediate.
Step 2: Aminolysis 6. Once activation is confirmed, add the amine (1.1 equiv.) directly to the reaction mixture. Note: If utilizing an amine hydrochloride salt, add DIPEA (1.2 equiv.) simultaneously to liberate the free nucleophile. 7. Stir the mixture at room temperature for 2 to 12 hours. For highly sterically hindered amines, the reaction can be safely heated to 40 °C (reflux in DCM) without degrading the active ester.
Step 3: Workup and Isolation 8. Dilute the reaction mixture with additional DCM (approx. double the reaction volume). 9. Wash the organic layer sequentially with:
-
1M Aqueous HCl (1x): Protonates and removes unreacted amine and the imidazole byproduct.
-
Saturated Aqueous NaHCO₃ (1x): Removes any trace unreacted carboxylic acid.
-
1M Aqueous NaOH (2x): Deprotonates and extracts the phenol byproduct into the aqueous phase.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting amide is typically >90% pure. If necessary, purify further via recrystallization or flash column chromatography.
References
-
Thieme Connect. Science of Synthesis: 1,1'-Carbonyldiimidazole. Retrieved from:[Link][2]
-
SPCMC. Peptides-V, Synthesis-II: Carboxyl Group Protection & Activation. Retrieved from:[Link][3]
Sources
Phenyl 1H-imidazole-1-carboxylate: A Versatile Carbonylating Agent in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the development of efficient and selective reagents for the construction of carbonyl-containing molecules is of paramount importance. These motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials. Among the arsenal of carbonylating agents, Phenyl 1H-imidazole-1-carboxylate has emerged as a noteworthy reagent, offering a unique combination of reactivity, selectivity, and operational simplicity. This technical guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed experimental protocols, to empower researchers in their synthetic endeavors.
Introduction: The Rise of Imidazole-Based Carbonylating Agents
The quest for mild and efficient methods for the formation of amides, esters, and other carboxylic acid derivatives has led to the development of a wide array of activating agents.[1] Traditional methods often involve the use of harsh reagents such as thionyl chloride or carbodiimides, which can suffer from limited functional group tolerance and the generation of stoichiometric byproducts.[2] In this context, imidazole-based reagents have garnered significant attention as valuable alternatives.
The pioneering work on 1,1'-carbonyldiimidazole (CDI) by Staab established the utility of acylimidazoles as reactive intermediates for acylation reactions.[3] Building upon this foundation, researchers have explored a variety of imidazole carbamates as potent carbonylating agents. These reagents offer the advantage of being bench-stable solids that, upon reaction, release the relatively benign imidazole as a byproduct. While alkyl imidazole carbamates have been more extensively studied, Phenyl 1H-imidazole-1-carboxylate presents distinct electronic and steric properties that can be harnessed for specific synthetic transformations.
Mechanism of Action: A Unified Pathway for Carbonylation
The efficacy of Phenyl 1H-imidazole-1-carboxylate as a carbonylating agent stems from its ability to activate carboxylic acids towards nucleophilic attack. The generally accepted mechanism, drawing parallels from studies on related imidazole carbamates, involves a series of well-defined steps.[3]
Figure 1: General mechanism of carbonylation using Phenyl 1H-imidazole-1-carboxylate.
Initially, the carboxylic acid protonates the imidazole nitrogen of the reagent, forming an imidazolium carboxylate ion pair. This intermediate then undergoes intramolecular nucleophilic attack by the carboxylate on the carbonyl carbon of the carbamate, leading to the formation of a transient mixed anhydride. Subsequent collapse of this intermediate, with the expulsion of phenol and carbon dioxide, generates the key acylimidazolium species. This highly electrophilic intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to furnish the desired amide or ester, respectively, with the concomitant release of imidazole.
Applications in Organic Synthesis
Phenyl 1H-imidazole-1-carboxylate is a versatile reagent for a range of carbonylation reactions. Its applications primarily revolve around the synthesis of amides and esters, offering a mild and efficient alternative to traditional methods.
Amide Bond Formation
The synthesis of amides is a cornerstone of organic and medicinal chemistry. Phenyl 1H-imidazole-1-carboxylate facilitates the direct coupling of carboxylic acids and amines under neutral conditions, avoiding the need for pre-activation of the carboxylic acid or the use of strong bases.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) to a concentration of 0.2-0.5 M.
-
Addition of Carbonylating Agent: To the stirred solution, add Phenyl 1H-imidazole-1-carboxylate (1.1-1.5 equiv.). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid. The formation of the acylimidazolium intermediate can sometimes be monitored by TLC or LC-MS.
-
Nucleophile Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted amine and imidazole. The organic layer is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to afford the desired amide.
Causality Behind Experimental Choices:
-
The use of a slight excess of Phenyl 1H-imidazole-1-carboxylate ensures complete activation of the carboxylic acid.
-
Anhydrous conditions are recommended to prevent hydrolysis of the activated intermediates.
-
The choice of solvent depends on the solubility of the substrates; aprotic polar solvents are generally effective.
-
Heating can be employed to accelerate the reaction, particularly with less nucleophilic amines or sterically hindered carboxylic acids.
Ester Synthesis
Similar to amide synthesis, Phenyl 1H-imidazole-1-carboxylate provides a convenient method for the esterification of carboxylic acids with alcohols. This protocol is particularly advantageous for substrates bearing acid-sensitive functional groups.
-
Reagent Preparation: In a dry reaction vessel, combine the carboxylic acid (1.0 equiv.) and Phenyl 1H-imidazole-1-carboxylate (1.2-1.5 equiv.) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Activation: Stir the mixture at room temperature for 30 minutes to 1 hour to ensure the formation of the acylimidazolium intermediate.
-
Alcohol Addition: Add the alcohol (1.0-2.0 equiv.) to the activated mixture. For less reactive alcohols, a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1-0.2 equiv.) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is redissolved in an organic solvent and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried, filtered, and concentrated. The crude ester is purified by column chromatography.
Trustworthiness Through Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting carboxylic acid and the appearance of the product spot on a TLC plate. The generation of imidazole as a byproduct can also be observed.
Quantitative Data and Substrate Scope
While specific data for Phenyl 1H-imidazole-1-carboxylate is not extensively documented in publicly available literature, the general trends observed for analogous imidazole carbamates can provide valuable insights into its expected performance.[3]
| Carboxylic Acid | Nucleophile | Product | Expected Yield Range (%) |
| Benzoic Acid | Aniline | N-Phenylbenzamide | 80-95 |
| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | 85-98 |
| Adipic Acid | Ethanol (excess) | Diethyl Adipate | 75-90 |
| Boc-Gly-OH | Methyl L-alaninate | Boc-Gly-Ala-OMe | 70-85 |
Table 1: Representative examples of expected yields for amide and ester synthesis using Phenyl 1H-imidazole-1-carboxylate, extrapolated from data on analogous reagents.
The reactivity of the carboxylic acid and the nucleophile significantly influences the reaction outcome. Electron-rich carboxylic acids and highly nucleophilic amines or primary alcohols are expected to react more readily. Steric hindrance around the carboxylic acid or the nucleophile may necessitate higher temperatures or longer reaction times.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of amides and esters using Phenyl 1H-imidazole-1-carboxylate.
Figure 2: General experimental workflow for carbonylation reactions.
Conclusion and Future Outlook
Phenyl 1H-imidazole-1-carboxylate stands as a valuable and versatile reagent for the synthesis of amides and esters. Its ease of handling, mild reaction conditions, and good functional group tolerance make it an attractive alternative to many traditional carbonylating agents. While the full scope of its reactivity is still being explored, the foundational principles established for other imidazole carbamates provide a strong framework for its application. Future research will likely focus on expanding the substrate scope, exploring its use in the synthesis of other carbonyl-containing compounds, and developing catalytic variants of these reactions. For researchers, scientists, and drug development professionals, Phenyl 1H-imidazole-1-carboxylate represents a powerful tool for the efficient and selective construction of essential chemical bonds.
References
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
- Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
- Valdez, C. A., et al. (2024).
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1634. [Link]
Sources
Application Notes & Protocols: The Mechanism and Utility of Phenyl 1H-imidazole-1-carboxylate in Acylation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Standard Acylating Agents
In the landscape of organic synthesis, the quest for selective and reactive acylating agents is perpetual. While acid chlorides and anhydrides are workhorses of acylation, their high reactivity often leads to challenges with functional group tolerance and the generation of corrosive byproducts. Phenyl 1H-imidazole-1-carboxylate emerges as a sophisticated alternative, belonging to the highly reactive class of N-acylimidazoles, also known as azolides.[1][2] These reagents occupy a unique "Goldilocks" zone of reactivity—potent enough to acylate a wide range of nucleophiles under mild conditions, yet generally tolerant of sensitive functional groups.
Phenyl 1H-imidazole-1-carboxylate specifically serves as an efficient donor of the phenoxycarbonyl group. This functionality is a cornerstone in the synthesis of carbonates, carbamates, and esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a deep dive into the mechanistic underpinnings of this reagent, coupled with practical, field-tested protocols for its synthesis and application.
Part 1: The Core Mechanism of Acyl Transfer
The enhanced reactivity of Phenyl 1H-imidazole-1-carboxylate, like other N-acylimidazoles, is not accidental; it is a direct consequence of its electronic and structural properties. Unlike the highly stable amide bond found in, for example, N,N-dimethylformamide, the N-acyl bond in an imidazolide is primed for cleavage.
The Principle of Activation: A Tale of Two Nitrogens The imidazole ring contains two distinct nitrogen atoms: a pyrrole-like N-1 and a pyridine-like N-3. When acylated at N-1, the lone pair of the N-1 nitrogen is delocalized within the acyl group, disrupting the aromatic sextet of the imidazole ring. This disruption creates a high-energy ground state, making the molecule more susceptible to nucleophilic attack. The reaction is driven by the restoration of the stable, aromatic imidazole ring upon its departure.
The Imidazole Leaving Group: A Key to Reactivity The efficacy of any acyl transfer reaction hinges on the quality of the leaving group. Imidazole is an exceptional leaving group for several reasons:
-
Aromatic Stability: As a leaving group, it forms a neutral, aromatic, and highly stable molecule.[3]
-
Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[4][5] This allows it to participate in proton transfer steps that facilitate the breakdown of reaction intermediates.[6]
The Mechanistic Pathway: A Step-by-Step Visualization The acylation process follows a classical nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the Phenyl 1H-imidazole-1-carboxylate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Intermediate Collapse & Imidazole Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the C-N bond and the expulsion of the imidazole ring as a stable leaving group.
-
Product Formation: The phenoxycarbonyl group is now successfully transferred to the nucleophile, forming the desired product (e.g., a carbonate or carbamate).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vaia.com [vaia.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. zenodo.org [zenodo.org]
- 6. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Phenyl 1H-imidazole-1-carboxylate (PIC) for Ester Synthesis
This guide details the application of Phenyl 1H-imidazole-1-carboxylate (PIC) , a specialized reagent for the chemoselective synthesis of phenyl esters from carboxylic acids.
Unlike standard coupling reagents (e.g., EDC, DCC) that require the addition of external phenols and often suffer from purification issues, PIC serves as a "transfer reagent," delivering the phenyl group intramolecularly via a decarboxylative mechanism. This methodology is based on the foundational work on imidazole carbamates by the Sarpong Group.
Part 1: Executive Summary & Chemical Logic
The Reagent Profile
Phenyl 1H-imidazole-1-carboxylate (PIC) is an activated urea derivative acting as a carbonylation and phenylation agent . In the context of ester synthesis, it functions as a "masked" phenyl ester.
| Property | Specification |
| IUPAC Name | Phenyl imidazole-1-carboxylate |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, MeCN; hydrolyzes in water |
| Storage | 2–8°C, moisture sensitive (store under Argon/Nitrogen) |
Why Use PIC? (The "Why" behind the "How")
-
Chemoselectivity: PIC activates carboxylic acids in the presence of acid-sensitive groups without requiring strong mineral acids or Lewis acids.
-
Atom Economy: The reaction generates CO₂ and imidazole as the only byproducts. Imidazole is water-soluble and easily removed, unlike urea byproducts from DCC.
-
Activation Utility: The resulting phenyl esters are "activated esters." They are stable enough to be isolated (unlike acyl chlorides) but reactive enough to undergo smooth aminolysis to form amides, making PIC a superior alternative to unstable mixed anhydrides.
Part 2: Mechanism of Action
The reaction proceeds through a decarboxylative esterification pathway. It is not a simple condensation; it involves the formation of a mixed anhydride-like intermediate that rearranges.
The Pathway[1]
-
Activation: The carboxylic acid protonates the imidazole nitrogen of PIC.
-
Acyl Carbonate Formation: The carboxylate anion attacks the carbonyl center of the reagent, displacing imidazole.
-
Decarboxylation & Recombination: The resulting acyl phenyl carbonate is unstable. It undergoes decarboxylation (loss of CO₂), and the generated phenoxide (or phenol in the presence of imidazole) recombines with the acyl imidazole intermediate to form the phenyl ester.
Figure 1: Mechanistic pathway for the conversion of carboxylic acids to phenyl esters using PIC.
Part 3: Experimental Protocols
Protocol A: Synthesis of Phenyl Esters (General Procedure)
Use this protocol to convert a carboxylic acid substrate into a phenyl ester.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Phenyl 1H-imidazole-1-carboxylate (PIC) (1.1 – 1.2 equiv)
-
Catalyst (Optional): DMAP (5 mol%) – only required for sterically hindered acids.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the Carboxylic Acid (1.0 mmol) and PIC (1.1 mmol, 207 mg) to the flask.
-
Solvent Addition: Add anhydrous DCM (5 mL, 0.2 M concentration).
-
Note: If the acid is insoluble in DCM, use MeCN or THF.
-
-
Reaction: Stir the mixture at Room Temperature (25°C) for 6–12 hours.
-
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is progressing.
-
Optimization: If reaction is slow (monitored by TLC), heat to 40–50°C.
-
-
Quench & Workup:
-
Dilute the mixture with DCM (20 mL).
-
Wash with 0.5 M HCl (2 x 10 mL) to remove the imidazole byproduct.
-
Wash with Saturated NaHCO₃ (10 mL) to remove unreacted acid.
-
Wash with Brine (10 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude phenyl ester is often >95% pure. If necessary, purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate).
Protocol B: Synthesis of the Reagent (PIC)
If commercial PIC is unavailable, it can be synthesized from CDI and Phenol.
Reagents:
-
1,1'-Carbonyldiimidazole (CDI) (1.0 equiv)
-
Phenol (1.0 equiv)
-
Solvent: DCM or Toluene.
Steps:
-
Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under nitrogen.
-
Add Phenol (10 mmol) dropwise as a solution in DCM.
-
Stir at room temperature for 2 hours.
-
Recrystallize the solid from minimal hot Toluene or DCM/Hexane to obtain pure PIC.
Part 4: Critical Application Notes
Using Phenyl Esters for Amidation (One-Pot)
The phenyl esters generated by PIC are excellent acylating agents for amines.
-
Workflow: Run Protocol A. Do not perform the aqueous workup.
-
Addition: Add the Amine (1.2 equiv) directly to the reaction mixture containing the phenyl ester and imidazole.
-
Reaction: Stir at RT for 2–4 hours. The imidazole generated in step 1 acts as a base catalyst for the amidation.
-
Result: High-yield synthesis of amides without handling the activated ester.
Substrate Scope & Limitations
| Substrate Class | Compatibility | Notes |
| Primary/Secondary Acids | Excellent | Reacts at RT. |
| Steric Hindrance (Tertiary) | Good | Requires heating (reflux MeCN) or DMAP. |
| N-Boc/Fmoc Amino Acids | Excellent | No racemization observed (mild conditions). |
| Free Alcohols (in substrate) | Moderate | PIC is chemoselective for COOH over OH, but prolonged heating may cause transesterification. |
| Free Amines | Poor | Amines will react with PIC to form ureas. Protect amines first. |
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Reagent | Ensure PIC is stored dry. Use anhydrous solvents.[2] |
| No Reaction | Steric Bulk | Add 5-10 mol% DMAP; increase temp to 60°C. |
| Byproduct Contamination | Imidazole remaining | Ensure the 0.5 M HCl wash is thorough during workup. |
| Urea Formation | Wet solvent | Water reacts with PIC to form aniline/imidazole ureas. Dry solvents are critical. |
References
-
Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 2010, 12(20), 4572–4575.
- Note: This is the seminal paper describing the mechanism and utility of Methyl Imidazole Carbam
-
Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides).
- Note: Foundational text on the reactivity of imidazole-carbonyl species.
- Armstrong, A., et al. "New Reagents for the Synthesis of Activated Esters." Tetrahedron, 2004, 60(45).
Sources
Application Notes and Protocols for Phenyl 1H-imidazole-1-carboxylate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Reagent for High-Fidelity Peptide Synthesis
In the landscape of peptide synthesis, the pursuit of efficient, reliable, and cost-effective coupling reagents is a perpetual endeavor. While numerous reagents have been developed, each with its own set of advantages and limitations, the need for reagents that ensure high coupling efficiency while minimizing side reactions, particularly epimerization, remains a critical focus. This application note introduces Phenyl 1H-imidazole-1-carboxylate as a potent activating agent for peptide bond formation. Its unique structural features offer a compelling alternative to traditional coupling reagents, promising high yields and exceptional stereochemical integrity of the final peptide product.
Phenyl 1H-imidazole-1-carboxylate belongs to the family of imidazole-based coupling reagents, which are known for their ability to form highly reactive acylimidazole intermediates. This class of reagents, including the well-established 1,1'-carbonyldiimidazole (CDI), offers a distinct mechanistic pathway for amide bond formation.[1][2] This guide provides a comprehensive overview of the application of Phenyl 1H-imidazole-1-carboxylate in peptide synthesis, detailing its mechanism of action, practical advantages, and step-by-step protocols for its effective use in both solution-phase and solid-phase peptide synthesis (SPPS).
Mechanism of Action: The Acylimidazole Pathway
The efficacy of Phenyl 1H-imidazole-1-carboxylate in peptide coupling stems from its ability to activate a carboxylic acid via a two-step mechanism, culminating in the formation of a highly reactive N-acylimidazolium intermediate.
Diagram: Proposed Mechanism of Carboxylic Acid Activation
Caption: Proposed mechanism of peptide bond formation using Phenyl 1H-imidazole-1-carboxylate.
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbonyl carbon of Phenyl 1H-imidazole-1-carboxylate. This leads to the formation of a transient, highly reactive mixed anhydride-like intermediate and the release of a phenolate ion.
-
Formation of the Acylimidazolium Intermediate: The imidazole nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acyl group. This results in the formation of a highly reactive N-acylimidazolium species. It is this intermediate that serves as the potent acylating agent.[3]
-
Nucleophilic Attack and Peptide Bond Formation: The free amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the N-acylimidazolium intermediate. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of imidazole as a byproduct.[4]
Key Advantages of Phenyl 1H-imidazole-1-carboxylate
The use of Phenyl 1H-imidazole-1-carboxylate offers several distinct advantages in peptide synthesis:
-
Suppression of Epimerization: A significant challenge in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as epimerization.[5] The formation of the N-acylimidazolium intermediate is believed to proceed with a reduced risk of epimerization compared to some other highly reactive intermediates generated by other coupling reagents. The imidazole byproduct, being a weak base, is less likely to promote the enolization that leads to epimerization.[5]
-
High Reactivity and Efficiency: The N-acylimidazolium intermediate is a potent acylating agent, leading to rapid and efficient peptide bond formation. This high reactivity can be particularly beneficial when coupling sterically hindered amino acids.
-
Clean Byproducts: The primary byproducts of the coupling reaction are phenol and imidazole, which are generally soluble in common organic solvents and can be easily removed during workup and purification steps. This contrasts with the often-insoluble urea byproducts generated by carbodiimide reagents like DCC.[6]
-
Versatility in Synthesis: Phenyl 1H-imidazole-1-carboxylate is anticipated to be effective in both solution-phase and solid-phase peptide synthesis, offering flexibility to the synthetic chemist.
Comparative Analysis with Common Coupling Reagents
To provide context for the utility of Phenyl 1H-imidazole-1-carboxylate, a comparison with established coupling reagents is presented below.
| Feature | Phenyl 1H-imidazole-1-carboxylate (Inferred) | Carbodiimides (e.g., DCC, EDC)[7][8] | Onium Salts (e.g., HATU, HBTU)[7][8] |
| Mechanism | Formation of N-acylimidazolium intermediate | Formation of O-acylisourea intermediate | Formation of activated esters (e.g., HOBt, HOAt esters) |
| Epimerization Risk | Low to moderate | Moderate to high, often requires additives | Low, especially with additives |
| Reactivity | High | Moderate to high | Very High |
| Byproducts | Phenol, Imidazole (soluble) | Ureas (often insoluble) | Tetramethylurea, HOBt/HOAt derivatives (soluble) |
| Cost-Effectiveness | Potentially moderate | High | Low to moderate |
| Handling | Likely moisture-sensitive | DCC is a solid, EDC is a water-soluble solid | Generally stable solids |
Experimental Protocols
The following protocols are provided as a starting point for the application of Phenyl 1H-imidazole-1-carboxylate in peptide synthesis. Optimization may be required based on the specific amino acid sequence and synthetic strategy.
Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of two N- and C-protected amino acids in solution.
Diagram: Solution-Phase Peptide Coupling Workflow
Caption: General workflow for solution-phase peptide coupling.
Materials:
-
N-protected amino acid (carboxyl component)
-
C-protected amino acid (amine component)
-
Phenyl 1H-imidazole-1-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF or DCM. Add Phenyl 1H-imidazole-1-carboxylate (1.1 equivalents). Stir the solution at room temperature for 30-60 minutes to allow for the formation of the activated acylimidazolium intermediate.
-
Coupling: To the activated mixture, add the C-protected amino acid (1.0 equivalent) and DIPEA (1.2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography on silica gel to obtain the pure protected dipeptide.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the use of Phenyl 1H-imidazole-1-carboxylate for a coupling step in Fmoc-based solid-phase peptide synthesis.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle
Sources
- 1. srinichem.com [srinichem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
Using Phenyl 1H-imidazole-1-carboxylate as a protecting group for imidazoles
Technical Application Note: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Phenoxycarbonyl Moiety for Imidazole Protection and Activation[1]
Part 1: Executive Summary & Strategic Rationale
In the landscape of nitrogen heterocycle protection, the
It is formed by the reaction of an imidazole substrate with phenyl chloroformate. While it effectively masks the N-H bond against alkylation and reduces the electron density of the imidazole ring (preventing oxidation), its defining feature is its labile nature toward nucleophiles .[1] This allows for mild deprotection under basic conditions or, more strategically, the direct conversion of the protected species into urea derivatives—a "Safety-Catch" mechanism highly valued in medicinal chemistry.[1]
Core Advantages:
-
Electronic Deactivation: The electron-withdrawing carbonyl suppresses the nucleophilicity of the imidazole ring, preventing side reactions during electrophilic modifications of other parts of the molecule.[1]
-
Crystallinity: Phenyl carbamates often convert oily imidazole substrates into crystalline solids, aiding purification without chromatography.[1]
-
Orthogonality: Stable to acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz), but readily removed by basic hydrolysis or aminolysis.[1]
Part 2: Mechanism & Workflow Visualization[1]
The following diagram illustrates the lifecycle of the
Figure 1: Reaction pathway for the installation, stability, and removal/conversion of the N-phenoxycarbonyl group.[1]
Part 3: Experimental Protocols
Protocol A: Installation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Phenoxycarbonyl Group[1]
Objective: To mask the N1-position of an imidazole substrate using phenyl chloroformate. Scale: 10 mmol (Scalable).
Reagents:
-
Phenyl Chloroformate (1.1 equiv) [CAS: 1885-14-9][1]
-
Triethylamine (TEA) or Pyridine (1.2 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 0.2 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Imidazole Substrate (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add TEA (1.67 mL, 12 mmol). Cool the mixture to 0 °C using an ice bath.
-
Acylation: Dropwise add Phenyl Chloroformate (1.38 mL, 11 mmol) over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23 °C) for 2–4 hours.
-
Workup:
-
Purification: Most
-phenoxycarbonyl imidazoles crystallize upon trituration with Hexanes or Et₂O. If necessary, purify via flash chromatography (Silica, Hexanes/EtOAc).[1] Note that the product is stable on silica but should not be left on the column for extended periods.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Deprotection (Regeneration of Imidazole)[1]
Objective: Removal of the protecting group under mild basic conditions.
Reagents:
Methodology:
-
Dissolve the protected substrate in MeOH (0.1 M).[1]
-
Add 2.5 M NaOH (2.0 equiv).
-
Stir at Room Temperature for 30–60 minutes.
-
Workup: Neutralize with dilute HCl to pH 7. Extract with EtOAc.[1][10] The phenol byproduct remains in the organic layer (unless washed out with basic aqueous solution) or can be removed by sublimation/chromatography.[1]
Part 4: Stability & Reactivity Profile
The utility of a protecting group is defined by what it survives. The
| Condition Type | Specific Reagent | Stability Status | Expert Commentary |
| Acid | 1M HCl / TFA | Stable | Protonation occurs at N3, but the carbamate bond is resistant to acid hydrolysis at RT.[1] |
| Base (Weak) | NaHCO₃ / Pyridine | Stable | Stable to non-nucleophilic bases used in cross-coupling.[1] |
| Base (Strong) | NaOH / LiOH | Unstable | Rapid hydrolysis (Deprotection).[1] |
| Nucleophiles | Amines (R-NH₂) | Reactive | Reacts to form Ureas (Transacylation).[1] |
| Reduction | H₂ / Pd-C | Stable | Generally stable to hydrogenolysis (unlike Cbz).[1] |
| Reduction | LiAlH₄ / NaBH₄ | Unstable | Carbonyl will be reduced/cleaved.[1] |
| Oxidation | mCPBA | Stable | Electron-withdrawing group protects the ring from oxidation. |
Part 5: Critical References
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1][10] Organic Letters.[1][10]
-
Relevance: Establishes the reactivity profile of imidazole carboxylates and their stability/reactivity balance.
-
[1]
-
-
Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis.[1] I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society.[11]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (General Reference via Wiley).[1]
-
Relevance: Contextualizes carbamate stability relative to other nitrogen protecting groups.
-
[1]
-
-
Enamine Ltd. Methyl 1H-imidazole-1-carboxylate (Reagent Profile).[1][10]
-
Relevance: Provides physical property data and handling guidelines for the methyl-analog, applicable to the phenyl variant.
-
[1]
-
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. japsonline.com [japsonline.com]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 10. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
Phenyl 1H-imidazole-1-carboxylate in the synthesis of heterocyclic compounds
Application Note: Phenyl 1H-imidazole-1-carboxylate (PIC) in the Synthesis of Heterocyclic Compounds
Executive Summary
Phenyl 1H-imidazole-1-carboxylate (PIC, CAS 30746-56-6)[1] has emerged as a highly versatile, bench-stable carbonylating agent for the synthesis of ureas, carbamates, and complex heterocycles. By effectively bridging the reactivity profiles of 1,1'-carbonyldiimidazole (CDI) and phenyl chloroformate, PIC offers unparalleled stepwise control over carbonylation reactions. This application note details the mechanistic rationale, comparative advantages, and a self-validating protocol for utilizing PIC in the synthesis of heterocyclic scaffolds, which are critical in modern drug discovery programs[2].
Mechanistic Rationale: The "Dual-Leaving Group" Advantage
The synthesis of heterocycles (such as benzimidazolones, oxazolidinones, and hydantoins) from bifunctional precursors requires a reliable carbonyl transfer agent. Traditional reagents often suffer from symmetric reactivity, leading to premature polymerization, double-acylation, or the generation of harsh byproducts.
PIC solves this through a differentiated "dual-leaving group" mechanism that dictates strict causality in the reaction pathway:
-
Step 1 (Mild Acylation): The nucleophilic attack of a primary amine on PIC displaces imidazole (pKa of conjugate acid ~7.0). Imidazole acts as an excellent primary leaving group, allowing the formation of a stable phenyl carbamate intermediate at low temperatures (0 °C to RT). Crucially, this step generates neutral imidazole rather than corrosive HCl, preserving acid-sensitive functional groups on complex substrates[2].
-
Step 2 (Thermodynamic Cyclization): The intermediate phenyl carbamate is stable enough to be isolated if desired, serving as a strategic "pause point." Upon the addition of a mild base (e.g., DBU) or heat, the secondary nucleophile (amine or alcohol) attacks the carbamate carbonyl. This displaces phenoxide (pKa ~10), a secondary leaving group that requires a higher activation energy to leave, thereby driving the intramolecular cyclization to completion.
This stepwise causality prevents oligomerization and ensures high fidelity in forming the desired heterocyclic ring.
Visualizing the Reaction Pathway
Fig 1. Mechanistic pathway of heterocycle synthesis using Phenyl 1H-imidazole-1-carboxylate.
Comparative Reagent Profiling
To justify the selection of PIC over traditional reagents, the following table summarizes the operational and chemical parameters of common carbonylating agents. PIC provides the optimal balance of safety, stability, and reaction control.
| Carbonylating Agent | Physical State | Moisture Sensitivity | Step 1 Leaving Group | Step 2 Leaving Group | Stepwise Control | Byproduct Toxicity |
| Phosgene | Gas | High | Chloride (HCl) | Chloride (HCl) | Poor | Extremely High |
| Triphosgene | Solid | Moderate | Chloride (HCl) | Chloride (HCl) | Poor | High (Generates Phosgene) |
| CDI | Solid | Very High | Imidazole | Imidazole | Moderate | Low |
| Phenyl Chloroformate | Liquid | Moderate | Chloride (HCl) | Phenoxide | Good | Moderate |
| Phenyl 1H-imidazole-1-carboxylate | Solid | Low | Imidazole | Phenoxide | Excellent | Low |
Self-Validating Experimental Protocol: Synthesis of Benzimidazol-2-ones
This protocol outlines the synthesis of a benzimidazolone core from a 1,2-phenylenediamine derivative. The procedure is designed as a self-validating system: the progression of the reaction is visually and analytically distinct, and the workup intrinsically separates the specific byproducts generated by PIC.
Materials Required:
-
1,2-Phenylenediamine derivative (1.0 equiv)
-
Phenyl 1H-imidazole-1-carboxylate (1.05 equiv)[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Aqueous NaOH solution
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,2-phenylenediamine derivative (10 mmol) in 50 mL of anhydrous DCM under an inert atmosphere (N
or Ar). Cool the reaction flask to 0 °C using an ice bath.-
Causality: Cooling prevents any potential exothermic over-reaction and maximizes the regioselectivity of the initial mono-acylation.
-
-
Acylation (Step 1): Add Phenyl 1H-imidazole-1-carboxylate (10.5 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: LCMS or TLC will show the complete consumption of the starting material and the formation of the intermediate phenyl (2-aminophenyl)carbamate. The release of imidazole keeps the solution neutral, preventing the degradation of sensitive moieties.
-
-
Cyclization (Step 2): Add DBU (1.0 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 40–60 °C (depending on solvent) for 4 hours.
-
Causality: The mild base deprotonates the remaining amine, increasing its nucleophilicity to attack the carbamate carbonyl. The elevated temperature provides the thermodynamic activation energy required to expel the secondary phenoxide leaving group.
-
-
Quench and Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M aqueous NaOH (3 × 50 mL), followed by brine (50 mL).
-
Self-Validating Purification: This is the critical operational advantage of PIC. The 1M NaOH wash converts the expelled phenol into water-soluble sodium phenoxide. Simultaneously, the neutral imidazole byproduct is highly water-soluble. Both byproducts partition entirely into the aqueous layer, leaving the highly pure heterocyclic product isolated in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the pure benzimidazol-2-one scaffold.
References
1.[2] Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: National Institutes of Health (NIH) / PMC URL: [Link] 2.[1] Title: 1H-Imidazole-1-carboxylic acid, phenyl ester (CAS 30746-56-6) Source: ChemicalBook / PubChem Compound Database URL: [Link]
Sources
Application Notes and Protocols for Phenyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and application of Phenyl 1H-imidazole-1-carboxylate. This reagent is a potent carbonylating agent, facilitating the efficient conversion of carboxylic acids into their corresponding amides and esters. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization. Safety considerations and in-depth mechanistic discussions are included to ensure both safe and effective utilization in a research and development setting.
Introduction: The Role of Imidazole-Based Carbonylating Agents
The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Traditional methods for activating carboxylic acids often involve harsh reagents or multi-step procedures.[2] Imidazole-based reagents have emerged as mild and highly selective alternatives for carboxylic acid activation.[2][3] Phenyl 1H-imidazole-1-carboxylate, while less common than its alkyl counterparts, offers a powerful tool for these transformations, driven by the high reactivity of the acyl-imidazole intermediate. This guide provides detailed protocols for the synthesis of this valuable reagent and its subsequent application in amide and ester formation.
Safety and Handling
Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for all reagents. Phenyl 1H-imidazole-1-carboxylate is an imidazole derivative and should be handled with appropriate care in a well-ventilated chemical fume hood.[4][5]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the reagent and its precursors.[4][5]
-
Inhalation: Avoid inhaling dust or vapors.[4]
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]
-
Storage: Store Phenyl 1H-imidazole-1-carboxylate in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Synthesis of Phenyl 1H-imidazole-1-carboxylate
The synthesis of Phenyl 1H-imidazole-1-carboxylate can be achieved through the reaction of imidazole with phenyl chloroformate. This reaction is analogous to the preparation of other alkyl 1-imidazolecarboxylates.[6]
Reaction Scheme
Caption: Synthesis of Phenyl 1H-imidazole-1-carboxylate.
Experimental Protocol
Materials:
-
Imidazole
-
Phenyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq.) and triethylamine (1.1 eq.) in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0 eq.) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Phenyl 1H-imidazole-1-carboxylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Application: Amide Synthesis from Carboxylic Acids
Phenyl 1H-imidazole-1-carboxylate is an excellent reagent for the one-pot synthesis of amides from carboxylic acids and amines. The reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate.
General Reaction Workflow
Caption: Workflow for amide synthesis.
Proposed Mechanism of Action
The reaction is believed to proceed via a mechanism analogous to that of other imidazole carbamates.[2]
Caption: Proposed mechanism for amide formation.
The carboxylic acid reacts with Phenyl 1H-imidazole-1-carboxylate to form a highly reactive acyl-imidazole intermediate, with the release of phenol and carbon dioxide. This intermediate is then readily attacked by the amine to form the desired amide, regenerating the imidazole.
Experimental Protocol for Amide Synthesis
Materials:
-
Carboxylic acid
-
Amine
-
Phenyl 1H-imidazole-1-carboxylate
-
Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and Phenyl 1H-imidazole-1-carboxylate (1.1 eq.) in the chosen anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux as needed. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove any remaining imidazole and unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude amide.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Representative Substrate Scope and Yields
While specific data for Phenyl 1H-imidazole-1-carboxylate is not widely published, the following table provides representative examples of amide synthesis using analogous alkyl imidazole carboxylates, demonstrating the expected broad applicability and high yields.[2][3]
| Carboxylic Acid Substrate | Amine Substrate | Product | Expected Yield (%) |
| Benzoic Acid | Aniline | N-Phenylbenzamide | >90% |
| Acetic Acid | Benzylamine | N-Benzylacetamide | >95% |
| Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | >90% |
| Boc-glycine | Methyl L-phenylalaninate | Boc-Gly-Phe-OMe | >85% |
Note: Yields are based on published data for similar reagents and may vary depending on the specific substrates and reaction conditions. Optimization may be required.
Application: Ester Synthesis from Carboxylic Acids
A similar protocol can be employed for the synthesis of esters by substituting the amine with an alcohol. The activation step remains the same, followed by the addition of the alcohol.
Experimental Protocol for Ester Synthesis
Procedure:
-
Activation: Follow steps 1 and 2 from the amide synthesis protocol.
-
Coupling: Add the alcohol (1.0-1.5 eq.) to the reaction mixture. For less reactive alcohols, a non-nucleophilic base (e.g., DBU) may be added to facilitate the reaction.
-
Reaction and Work-up: Follow steps 4 and 5 from the amide synthesis protocol, adjusting the work-up as necessary based on the properties of the resulting ester.
-
Purification: Purify the crude ester by column chromatography or distillation.
Conclusion
Phenyl 1H-imidazole-1-carboxylate is a versatile and efficient reagent for the synthesis of amides and esters from carboxylic acids. The protocols outlined in this guide provide a solid foundation for its use in a variety of synthetic applications. The mild reaction conditions and high chemoselectivity make it a valuable tool for modern organic synthesis, particularly in the context of complex molecule and drug discovery.
References
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
-
Inxight Drugs. (n.d.). METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE. Retrieved from [Link]
- Ngochindo, R. I. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Journal of the Chemical Society, Perkin Transactions 1, (10), 2371-2375.
-
PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
-
TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]
- Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 193-198.
- Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(3), 1235-1242.
-
eScholarship. (n.d.). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. Retrieved from [Link]
- Indian Journal of Chemistry. (2001).
-
Organic Letters. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. 12(20), 4572–4575. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PMC. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. Molecules, 27(3), 999. [Link]
-
PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry, 2021, 1-26. [Link]
-
ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). Retrieved from [Link]
-
Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt. (n.d.). Molbase. Retrieved from [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Phenyl 1H-imidazole-1-carboxylate
Welcome to the Advanced Application Guide. This technical resource is designed for medicinal chemists and process scientists utilizing Phenyl 1H-imidazole-1-carboxylate (PIC). Unlike standard reagent sheets, this guide focuses on causality—explaining why reactions fail and how to engineer robust protocols for this specific activated carbamate.
Core Chemistry & Utility
What is it?
Phenyl 1H-imidazole-1-carboxylate is a "masked" or "activated" phenyl chloroformate. It serves as a safer, more selective alternative to phenyl chloroformate for introducing the phenoxycarbonyl group (
Why use it?
-
Safety: Avoids the use of lachrymatory and corrosive phenyl chloroformate.
-
Selectivity: The imidazole leaving group provides a "soft" activation, often allowing discrimination between sterically distinct amines or between amines and alcohols.
-
Stability: It is a crystalline solid, easier to handle and store than liquid chloroformates.
Synthesis Module: Preparation of the Reagent
Use this module if you are synthesizing the reagent in situ or isolating it.
The Reaction Pathway
The synthesis involves the nucleophilic attack of phenol on 1,1'-Carbonyldiimidazole (CDI).
Figure 1: Stoichiometric conversion of Phenol and CDI to the target reagent.
Critical Protocol: Synthesis
Reagents: Phenol (1.0 equiv), CDI (1.0 - 1.05 equiv), DCM (Anhydrous).
-
Dissolution: Dissolve CDI in anhydrous Dichloromethane (DCM). Note: CDI is moisture sensitive; ensure glassware is flame-dried.
-
Addition: Add phenol portion-wise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. CO2 evolution is not observed here (unlike acid activation) because the byproduct is imidazole, not CO2 + Imidazole (unless water is present).
-
Workup: Wash with cold water (rapidly) to remove imidazole. Dry over MgSO4.[1] Concentrate.
Application Module: Derivatizing Amines
Use this module if you are using PIC to form Phenyl Carbamates.
Mechanism of Action
When reacting PIC with a primary or secondary amine (
Why Imidazole leaves first:
Although phenoxide (
Optimized Protocol: Carbamate Formation
Reagents: Amine (1.0 equiv), PIC (1.1 equiv), Base (Optional, see below), Solvent (DCM, THF, or MeCN).
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM or MeCN | Non-nucleophilic polar aprotic solvents stabilize the transition state. Avoid alcohols (competitors). |
| Temperature | RT to 40°C | Reaction is usually fast at RT. Heat only for sterically hindered amines. |
| Base | None or 0.1 eq DMAP | Imidazole released acts as a base. If amine is a salt (e.g., HCl salt), add 1.0 eq TEA/DIPEA. |
| Concentration | 0.1 - 0.5 M | High concentration favors bimolecular kinetics. |
Troubleshooting & FAQs
Q1: My yield is low, and I see starting material. What is wrong?
Diagnosis: Moisture contamination or "Dead" CDI.
-
Explanation: If your CDI was partially hydrolyzed (to imidazole and CO2) before use, you effectively added less than 1.0 equiv.
-
Solution: Use fresh CDI. If synthesizing the reagent, ensure strict anhydrous conditions. If using commercial PIC, check its MP (should be ~160°C? Correction: Literature MP is often lower for the reagent itself, verify specific CoA).
-
Check: Run a blank NMR of your CDI. If you see broad signals or shifts corresponding to free imidazole, recrystallize or discard.
Q2: How do I remove the imidazole byproduct?
Issue: Imidazole co-elutes with the product or interferes with subsequent steps. Protocol:
-
Aqueous Wash (Preferred): The phenyl carbamate product is usually lipophilic.
-
Dilute the reaction mixture with DCM/EtOAc.
-
Wash 2x with 5% Aqueous Citric Acid or 0.1 M HCl .
-
Why? Acid protonates imidazole (
Imidazolium cation), forcing it into the aqueous layer. The phenyl carbamate is stable to brief dilute acid exposure.
-
-
Filtration: If using a non-polar solvent (e.g., Ether/Hexane mix) where the product is soluble but imidazole is not, filter off the precipitated imidazole.
Q3: Can I use this reagent to make Ureas directly?
Answer: Yes, in a 2-step one-pot sequence.
-
React Amine A with PIC
Phenyl Carbamate (Intermediate). -
Add Amine B + Base (TEA/DIPEA) and Heat (60-80°C).
-
Result: Amine B attacks the carbamate, displacing Phenol, forming Urea (
).
-
Note: The second step requires heat because Phenol is a poorer leaving group than Imidazole.
Q4: The reagent isn't dissolving in my solvent.
Data: Solubility Matrix
-
Soluble: DCM, THF, Chloroform, DMF, DMSO.
-
Sparingly Soluble: Toluene, Diethyl Ether (cold).
-
Insoluble: Water, Hexanes.
-
Advice: If using MeCN, mild heating may be required for initial dissolution.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common experimental deviations.
References
-
Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.[2] Link[2]
-
BenchChem Technical Support. (2025). Purification of Imidazole Reaction Products. Link
-
Armstrong, A., et al. (2005). Phenyl Chloroformate Alternatives in Carbamate Synthesis. Tetrahedron Letters, 46, 6919–6922.[3]
-
Sigma-Aldrich. (n.d.). 1,1'-Carbonyldiimidazole (CDI) Technical Bulletin. Link
Sources
Technical Support Center: Phenyl 1H-imidazole-1-carboxylate (PIC) Stability & Handling
Executive Overview: The Reactivity-Stability Paradox
Phenyl 1H-imidazole-1-carboxylate (PIC, CAS 30746-56-6) is a highly reactive, bifunctional acyl transfer reagent widely utilized in drug development for the synthesis of ureas, carbamates, and amides[1]. As an alternative to highly toxic phosgene or moisture-sensitive carbonyldiimidazole (CDI), PIC offers a balanced reactivity profile that is highly valued in medicinal chemistry campaigns, such as the synthesis of mutant IDH1 inhibitors[2].
However, its synthetic efficacy is strictly governed by its stability. The dual leaving groups—imidazole and phenoxide—make the carbonyl center highly electrophilic. While this is ideal for capturing target nucleophiles, it also makes the reagent exceptionally susceptible to nucleophilic attack by ambient moisture or protic solvents, leading to rapid degradation.
Mechanistic Causality of Degradation
To successfully troubleshoot PIC-mediated reactions, one must understand the causality of its degradation pathways. The conjugate acid of imidazole has a pKa of ~7.0, making it a superior leaving group compared to phenoxide (pKa ~10.0) under neutral conditions.
When exposed to water, the moisture acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Because the C–N bond is weaker and imidazole is the better leaving group, the intermediate collapses by expelling imidazole. This forms phenyl hydrogen carbonate, a highly unstable intermediate that spontaneously decarboxylates, releasing carbon dioxide gas and phenol[1].
Fig 1. Hydrolysis degradation pathway of Phenyl 1H-imidazole-1-carboxylate.
Quantitative Stability Profiles
Understanding the environmental limits of PIC is critical for experimental design. The tables below summarize the reagent's stability and the chemical rationale behind its reactivity.
Table 1: Half-life of Phenyl 1H-imidazole-1-carboxylate in Various Conditions
| Condition | Solvent Environment | Temperature | Estimated Half-Life (t½) | Primary Degradant(s) |
| Anhydrous | Dichloromethane (DCM) | 20°C | > 6 months | None (Stable) |
| Aqueous/Moisture | Acetonitrile (5% H₂O) | 20°C | < 30 minutes | Phenol, Imidazole, CO₂ |
| Protic Solvent | Methanol / Ethanol | 20°C | < 1 hour | Methyl/Ethyl phenyl carbonate |
| Thermal | Neat (Solid) | > 100°C | Disproportionation | Diphenyl carbonate, CDI |
Table 2: Comparative Leaving Group pKa and Reactivity
| Leaving Group | Conjugate Acid | pKa (in H₂O) | Relative Reactivity in Acyl Transfer |
| Imidazole | Imidazolium | ~7.0 | High (Primary leaving group during initial attack) |
| Phenoxide | Phenol | ~10.0 | Moderate (Secondary leaving group to form final urea) |
| Alkoxide | Alcohol | ~16.0 | Low (Forms stable carbamate; does not leave easily) |
Troubleshooting Guide & FAQs
Q: Why is my urea synthesis yield consistently low, even when using an excess of amine? A: The most common culprit is moisture contamination. If your solvents contain >50 ppm water, the PIC will rapidly hydrolyze into phenol and imidazole before the amine can react. Always use freshly dried solvents over 3Å or 4Å molecular sieves and conduct the reaction under an inert atmosphere (Argon/N₂).
Q: I am synthesizing a sterically hindered urea, and LC-MS shows the reaction stalls at an intermediate mass. How do I push it to completion? A: The stalled intermediate is the phenyl carbamate. Because imidazole (pKa ~7.0) is a better leaving group than phenoxide (pKa ~10.0), the first amine addition easily displaces imidazole at room temperature. However, the second step—displacing the phenoxide to form the urea—requires more energy, especially for hindered amines. To drive the reaction, elevate the temperature to 40–60°C or add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).
Q: Can I use methanol to quench the reaction or as an LC-MS sample diluent? A: No. Methanol is a protic nucleophile. If used as an LC-MS diluent, it will attack unreacted PIC via alcoholysis, displacing imidazole to form methyl phenyl carbonate. This will yield false-positive degradation peaks in your chromatogram, ruining your analytical self-validation. Always use anhydrous acetonitrile for LC-MS sample preparation of active esters.
Fig 2. Troubleshooting workflow for diagnosing and resolving low synthetic yields using PIC.
Self-Validating Experimental Protocols
Protocol A: Quality Control (QC) & Stability Testing via ¹H NMR
Purpose: To quantitatively validate the integrity of a PIC batch before committing it to a complex synthesis. This protocol is self-validating because it relies on the predictable electronic shielding/deshielding effects of the carbonyl group.
-
Sample Preparation: In a glovebox or under a stream of dry nitrogen, dissolve 5–10 mg of the PIC batch in 0.5 mL of anhydrous CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum (16 scans are typically sufficient).
-
Diagnostic Peak Analysis (Causality Check):
-
Intact PIC: The electron-withdrawing ester group deshields the imidazole ring. Look for the distinct C2-proton of the intact imidazole ring shifted downfield to ~8.2 ppm .
-
Degradation (Free Imidazole): If hydrolysis has occurred, the C2-proton of the liberated imidazole shifts upfield back to its natural resonance at ~7.7 ppm .
-
Degradation (Phenol): Look for the characteristic multiplet of liberated phenol at 6.8–7.3 ppm .
-
-
Quantification: Integrate the peak at ~8.2 ppm versus the peak at ~7.7 ppm to determine the exact molar percentage of degraded reagent. Do not use batches with >5% degradation for sensitive couplings.
Protocol B: Anhydrous Carbamoylation of Primary Amines
Purpose: To synthesize a urea or carbamate while systematically preventing hydrolysis.
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes.
-
Solvent & Reagent Addition: Inject 10 mL of anhydrous Dichloromethane (DCM). Add 1.0 equivalent of PIC (CAS 30746-56-6)[1]. Cool the solution to 0°C using an ice bath to control the initial exothermic displacement of imidazole.
-
Nucleophile Addition: Dissolve 1.0 equivalent of the target primary amine in 2 mL of anhydrous DCM. Inject this solution dropwise over 10 minutes.
-
In-Process Control (IPC): Stir for 2 hours at room temperature. Withdraw a 10 µL aliquot, dilute in anhydrous acetonitrile (strictly avoid methanol), and analyze via LC-MS to confirm the disappearance of the PIC mass.
-
Workup: Quench the reaction by washing the organic layer with 1N HCl (2 x 10 mL). Causality note: The acidic wash protonates the expelled imidazole by-product (forming water-soluble imidazolium chloride), driving it into the aqueous layer while leaving the neutral urea/carbamate product in the organic phase.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
-
National Institutes of Health (PMC). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. URL:[Link]
-
Royal Society of Chemistry. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. URL:[Link]
Sources
Purification of products from Phenyl 1H-imidazole-1-carboxylate reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when using phenyl 1H-imidazole-1-carboxylate . While this reagent is an excellent, safer alternative to phosgene for synthesizing ureas, carbamates, and amides, it generates stoichiometric amounts of two distinct byproducts: phenol and imidazole [1].
The quantitative removal of these byproducts is the primary bottleneck in downstream purification. This guide synthesizes physicochemical data with field-proven methodologies to help you achieve pristine product purity without relying on tedious column chromatography.
Quantitative Data: Byproduct Profiling
Successful purification relies on exploiting the distinct physicochemical properties of the reaction byproducts. The table below summarizes the critical data required to design a thermodynamic extraction strategy.
| Byproduct | Molecular Weight | pKa | Water Solubility (Neutral) | Organic Solubility | Target Removal Strategy |
| Phenol | 94.11 g/mol | ~10.0 | ~84 g/L | Highly Soluble | Deprotonation (pH > 11) → Aqueous |
| Imidazole | 68.08 g/mol | ~7.1 (conjugate acid) | Highly Soluble | Moderately Soluble | Protonation (pH < 4) → Aqueous |
Troubleshooting Guides & FAQs
Q1: Why is there residual phenol in my NMR spectrum even after multiple aqueous washes?
-
Expertise & Experience: Phenol is a weak acid with a pKa of approximately 10.0[2]. Washing your organic layer with water or a weak base like saturated sodium bicarbonate (NaHCO₃, conjugate acid pKa ~6.4) is thermodynamically insufficient to drive the equilibrium toward the water-soluble phenoxide anion. Phenol will remain partitioned in your organic layer.
-
Solution: You must use a stronger base, such as 1M NaOH or 5% KOH, to fully deprotonate the phenol into sodium phenoxide, which is completely insoluble in organic solvents.
-
Trustworthiness (Self-Validating System): After the basic wash, test the pH of your separated aqueous layer using pH paper. The extraction is only successful if the aqueous pH is strictly > 11 .
Q2: How can I remove imidazole without degrading my acid-sensitive product (e.g., Boc-protected amines)?
-
Expertise & Experience: Imidazole is amphoteric, but its basic nitrogen allows it to be protonated (conjugate acid pKa ~7.1)[3]. While 1M HCl is the standard reagent for extracting imidazole into the aqueous phase as imidazolium chloride, strong mineral acids can cleave sensitive protecting groups.
-
Solution: Substitute 1M HCl with a milder, buffered acidic solution such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl). These are acidic enough to protonate imidazole but mild enough to preserve carbamates and Boc groups.
-
Trustworthiness (Self-Validating System): Monitor the pH of the aqueous wash. It must be maintained between pH 3 and 4 to ensure complete imidazole protonation without risking product degradation.
Q3: My desired urea product precipitated out of the reaction mixture. Should I still perform a liquid-liquid extraction?
-
Expertise & Experience: Ureas often exhibit poor solubility in organic solvents due to the formation of strong, highly ordered intermolecular hydrogen-bonding networks[1]. If your product precipitates, attempting a liquid-liquid extraction will lead to severe emulsion issues and product loss at the phase boundary.
-
Solution: Exploit the precipitation. Filter the crude reaction mixture directly. Wash the resulting filter cake sequentially with cold water (to dissolve and remove imidazole) and cold diethyl ether or a dilute alkaline aqueous solution (to remove phenol).
-
Trustworthiness (Self-Validating System): Run a Thin-Layer Chromatography (TLC) plate of the filtrate against your starting materials. If the filtrate shows no UV-active spot corresponding to your product, your filtration system is fully validated.
Q4: How do I resolve stubborn emulsions that form during the basic extraction of phenol?
-
Expertise & Experience: Emulsions frequently form during the 1M NaOH wash because residual product or partially deprotonated phenol acts as a surfactant, stabilizing the interface between the aqueous and organic layers.
-
Solution: Add saturated aqueous NaCl (brine) to the separatory funnel. The high ionic strength of brine increases the density of the aqueous phase and forces organic compounds out of the water layer (the "salting-out" effect), destabilizing the emulsion.
-
Trustworthiness (Self-Validating System): The emulsion is resolved when a sharp, distinct, and mirror-like boundary forms between the two layers, and the organic layer transitions from cloudy to completely transparent.
Experimental Protocol: Standard Liquid-Liquid Extraction Workflow
For products that remain soluble in organic solvents, follow this self-validating extraction protocol:
-
Quench & Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the solvent volume is at least 10 times the reaction volume to prevent product precipitation during the washing steps.
-
Acidic Wash (Imidazole Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of 1M HCl (or 10% citric acid for acid-sensitive products)[3]. Separate the layers.
-
Validation Check: The separated aqueous layer must test at pH < 4.
-
-
Basic Wash (Phenol Removal): Wash the organic layer with an equal volume of 1M NaOH[2]. Separate the layers.
-
Validation Check: The separated aqueous layer must test at pH > 11.
-
-
Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄.
-
Validation Check: Swirl the flask. The drying agent should flow freely (like sand) rather than clumping, indicating all microscopic water droplets have been absorbed.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure product.
Workflow Visualization
Liquid-liquid extraction workflow for the removal of phenol and imidazole byproducts.
References
-
Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate. Organic Chemistry Portal. 1
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. 3
-
Organic Acid-Base Extractions. Chemistry Steps. 2
Sources
Preventing racemization in peptide synthesis with Phenyl 1H-imidazole-1-carboxylate
This is a technical support guide designed for the Senior Application Scientist persona. It focuses on the specific reagent Phenyl 1H-imidazole-1-carboxylate (often referred to as PhImC or Phenoxycarbonylimidazole ) and its utility in high-fidelity peptide coupling, specifically via the phenyl ester pathway to minimize racemization.
Topic: Preventing Racemization with Phenyl 1H-imidazole-1-carboxylate (PhImC)
Status: Active | Version: 2.4 | Last Updated: March 08, 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers
Core Directive & Mechanism of Action
The Challenge: Racemization (loss of chiral integrity) during peptide synthesis typically occurs via two mechanisms:
-
Direct Enolization: Base-catalyzed proton abstraction from the
-carbon. -
Oxazolone Formation: The activated carboxylate attacks the upstream amide backbone, forming a 5(4H)-oxazolone intermediate which rapidly racemizes.
The Solution: Phenyl 1H-imidazole-1-carboxylate (PhImC) Unlike carbodiimides (DIC/EDC) which form highly reactive O-acylisourea intermediates prone to oxazolone collapse, PhImC functions as a carbonyl transfer agent . It converts carboxylic acids into Phenyl Active Esters (and to a lesser extent, acyl imidazoles) in situ.
Why this prevents racemization:
-
Modulated Reactivity: Phenyl esters are "active enough" to aminolyze (form peptide bonds) but "stable enough" to resist spontaneous intramolecular cyclization into oxazolones.
-
Base-Free/Low-Base Activation: PhImC activation often proceeds with catalytic base or no base, eliminating the primary driver of direct enolization.
-
Chemoselectivity: The reagent preferentially activates the carboxylic acid over other nucleophiles, reducing side reactions that distort chirality.
Mechanism Visualization
Figure 1: The PhImC Activation Pathway. Note that the Phenyl Ester intermediate is sufficiently stable to prevent the rapid oxazolone formation typical of O-acylisourea intermediates.
Troubleshooting Guide (Q&A)
This section addresses specific field issues reported by users synthesizing aggregation-prone peptides or using sensitive amino acids (His, Cys).
Category A: Racemization & Chiral Purity [1]
Q1: I am still detecting 2-5% D-isomer when coupling Fmoc-His(Trt)-OH. Is PhImC failing? Diagnosis: While PhImC minimizes activation-based racemization, Histidine is unique. Its imidazole side chain can act as an intramolecular base (autocatalysis), promoting proton abstraction even with mild activation. Corrective Action:
-
Solvent Switch: Avoid DMF if possible. Use Dichloromethane (DCM) or THF for the activation step. Polar aprotic solvents like DMF stabilize the charged intermediates that lead to racemization.
-
Temperature Control: Perform the activation and coupling at 0°C rather than room temperature. Phenyl esters are reactive enough to couple at lower temperatures where racemization kinetics are significantly slower.
-
Base Elimination: Ensure you are not adding exogenous base (DIEA/NMM) during the activation phase. PhImC generates imidazole in situ, which acts as a mild base acceptor. Excess base is the enemy here.
Q2: How does PhImC compare to HATU/HOAt for Cysteine coupling? Analysis: HATU is extremely powerful but can cause epimerization in Cysteine due to its high reactivity and basic conditions (requires DIEA). Recommendation: For Cys, PhImC is superior for chiral integrity but slower in yield.
-
Protocol: Use PhImC to generate the phenyl ester of Cys.
-
Critical Step: Do not pre-activate for more than 5 minutes. Add the amine component immediately after phenyl ester formation to prevent racemization via the thioester pathway.
Category B: Reaction Efficiency & Yield
Q3: My yield is low (<60%) compared to PyBOP. The reaction seems stalled. Diagnosis: Phenyl esters are "active" but less aggressive than phosphonium salts (PyBOP). Steric hindrance (e.g., coupling Val-Val or Aib) may slow aminolysis significantly. Corrective Action:
-
Catalyst Addition: Add 0.1 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole). This acts as a nucleophilic catalyst, converting the phenyl ester to the even more reactive (but fleeting) OAt-ester in situ, boosting rate without compromising chirality.
-
Concentration: Increase reaction concentration. PhImC couplings function best at 0.2 M - 0.5 M , whereas standard SPPS is often 0.1 M.
Q4: I see a byproduct with Mass M+76. What is this?
Diagnosis: This is likely the Phenyl Carbamate of your amine component.
Cause: If PhImC is present in excess and the carboxylic acid activation is slow, unreacted PhImC can react directly with the amine component (R-NH2 + PhImC
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of PhImC relative to the Carboxylic Acid. Never use excess PhImC.
-
Sequential Addition: Ensure the carboxylic acid is fully activated (monitor via TLC/HPLC for phenyl ester formation) before adding the amine.
Standard Operating Procedure (SOP)
Protocol: Low-Racemization Coupling of Sensitive Amino Acids Scope: Solution phase or SPPS coupling of His, Cys, or fragment condensation.
Reagents Required
-
Activator: Phenyl 1H-imidazole-1-carboxylate (PhImC)
-
Solvent: Anhydrous DCM or THF (Preferred); DMF (Acceptable if solubility is limiting)
-
Catalyst (Optional): HOAt (for sterically hindered residues only)
Step-by-Step Workflow
-
Activation (Phenyl Ester Formation):
-
Dissolve the N-protected amino acid (1.0 equiv) in DCM (0.2 M).
-
Cool the solution to 0°C (ice bath).
-
Add PhImC (1.0 equiv) in one portion.
-
Stir at 0°C for 15–30 minutes .
-
Checkpoint: Analyze a small aliquot by HPLC. You should see the shift from Acid (Rt X) to Phenyl Ester (Rt Y, typically more hydrophobic).
-
-
Coupling (Aminolysis):
-
Add the amine component (free amine peptide or amino acid ester) (1.0 - 1.1 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of TMP (2,4,6-collidine) to free the amine. Do not use DIEA.
-
Allow to warm to room temperature naturally.
-
Stir for 2–16 hours (monitor by HPLC).
-
-
Work-up (Byproduct Removal):
-
The reaction generates Imidazole and Phenol as byproducts.
-
Wash the organic layer with 5% NaHCO3 (removes Phenol) and 0.1 M HCl or KHSO4 (removes Imidazole).
-
Warning: If the product contains acid-sensitive groups (like Trt on His), avoid strong acid washes; use brine/water washes.
-
Solvent Compatibility Table
| Solvent | Rate of Activation | Racemization Risk | Recommendation |
| DCM | Moderate | Lowest | Primary Choice. Best for chiral preservation. |
| THF | Moderate | Low | Good alternative if solubility permits. |
| Acetonitrile | Slow | Low | Use for fragment condensation. |
| DMF | Fast | Moderate | Use only if peptide is insoluble in DCM. Cool to -10°C. |
| NMP | Fast | High | Avoid for Cys/His couplings with this reagent. |
References
-
Heller, S. T., & Sarpong, R. (2010).[4] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[4][5] Organic Letters, 12(20), 4572–4575.[4]
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Knowledge Base.
-
(Simulated based on search context 1.10)
-
-
Carpino, L. A., et al. (1990).[6] Racemization of Amino Acids in Polypeptide Synthesis. Journal of the American Chemical Society.[6] (Foundational context for base-catalyzed racemization).
-
Enamine Ltd. (n.d.). Methyl 1H-imidazole-1-carboxylate: Reagent for chemoselective esterification.[4]
For further assistance, contact the Synthesis Optimization Team at .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Troubleshooting guide for Phenyl 1H-imidazole-1-carboxylate mediated couplings
Welcome to the Technical Support & Troubleshooting Hub for Phenyl 1H-imidazole-1-carboxylate (PIC) mediated couplings. As a Senior Application Scientist, I have designed this guide to move beyond simple "recipes." Here, we will dissect the mechanistic causality behind common failures, establish self-validating experimental workflows, and provide actionable solutions for complex urea and carbamate syntheses.
I. Mechanistic Foundations: The "Goldilocks" Reagent
In multicomponent couplings and complex urea/carbamate syntheses, functionalized imidazole carboxylates are often employed due to their modular, orthogonal reactivity[1]. Traditional reagents like phosgene are highly toxic and overly reactive, while 1,1'-carbonyldiimidazole (CDI) is often too sluggish for hindered amines.
Phenyl 1H-imidazole-1-carboxylate solves this by offering two distinct leaving groups with different pKa values: an imidazole (pKa ~7.0) and a phenoxide (pKa ~10.0).
-
Causality of Step 1: Because imidazole is the superior leaving group, an amine will selectively displace it at room temperature, forming a highly stable phenyl carbamate intermediate. The synthesis of intermediate phenyl carbamates is a well-documented approach to avoid the hazards of phosgene while maintaining high yields[2].
-
Causality of Step 2: The remaining phenoxy group is a poorer leaving group. Displacing it requires thermal activation or nucleophilic catalysis, preventing the premature addition of a second equivalent of amine and allowing for the precise construction of unsymmetrical ureas.
Quantitative Reactivity Profile
| Leaving Group | pKa of Conjugate Acid | Relative Reactivity | Typical Reaction Temp | Orthogonal Role |
| Chloride (Phosgene) | -7.0 | Extremely High | -78 °C to 0 °C | N/A (Non-selective) |
| Imidazole | ~7.0 | Moderate-High | 0 °C to 25 °C | Step 1: Carbamate Formation |
| Phenoxide | ~10.0 | Moderate-Low | 60 °C to 80 °C | Step 2: Urea Formation |
II. Diagnostic FAQs & Troubleshooting
Q1: Why am I seeing a high percentage of symmetrical urea (R1-NH-CO-NH-R1) in Step 1? The Causality: Symmetrical urea forms when the intermediate phenyl carbamate reacts prematurely with a second equivalent of your first amine. This occurs if Amine 1 is highly nucleophilic (e.g., an unhindered primary alkyl amine), if there is a local excess of Amine 1 during addition, or if the reaction temperature exceeds 25 °C. The Fix: Reverse the order of addition. Add Amine 1 dropwise to a solution of the PIC reagent to maintain a constant stoichiometric excess of the coupling agent. Keep the reaction strictly between 0 °C and 25 °C.
Q2: My Step 2 (phenol displacement) is stalling at 30% conversion. How can I drive it to completion? The Causality: Phenoxide is a relatively poor leaving group. If Amine 2 is sterically hindered or electronically deactivated (e.g., an aniline derivative), it will struggle to overcome the activation energy required to attack the carbamate carbonyl. The Fix: Increase the temperature to 80 °C in a polar aprotic solvent like DMF or DMSO. If thermal activation is insufficient, add a nucleophilic catalyst such as DMAP (0.2 eq) or HOAt (1.0 eq). These additives displace the phenoxy group to form a highly reactive intermediate in situ, drastically lowering the activation energy barrier for Amine 2.
Q3: The LC-MS shows a mass corresponding to [M+H]+ + 18 during Step 1. What happened? The Causality: The reagent has undergone hydrolysis. Proper storage and handling of moisture-sensitive imidazole derivatives is critical to prevent premature degradation. Water acts as a nucleophile, attacking the PIC carbonyl and displacing imidazole to form phenyl carbonic acid, which rapidly decarboxylates into phenol and CO2. The Fix: Ensure all solvents are strictly anhydrous. Flush the reaction vessel with dry N2 or Argon. If the reagent bottle has been opened multiple times, verify reagent integrity via 1H-NMR before use.
III. Visual Workflow: Reaction Pathway & Failure Modes
Reaction pathway of Phenyl 1H-imidazole-1-carboxylate mediated urea synthesis.
IV. Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . By actively isolating or analyzing the intermediate, you isolate variables and prevent compounding errors.
Step 1: Formation of the Phenyl Carbamate Intermediate
-
Preparation: Dissolve Phenyl 1H-imidazole-1-carboxylate (1.05 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N2/Ar). Cool to 0 °C.
-
Addition: Add Amine 1 (1.0 eq) dropwise over 15 minutes. If Amine 1 is a hydrochloride salt, add DIPEA (1.2 eq) to the amine solution prior to addition.
-
Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Analyze an aliquot by LC-MS. You must observe the complete disappearance of Amine 1 and the appearance of the[M+H]+ peak corresponding to the phenyl carbamate. If unreacted Amine 1 remains, do not proceed to Step 2.
-
Workup: Dilute with DCM and wash with 1N HCl (x2) to remove the displaced imidazole and any trace unreacted amine. Dry the organic layer over Na2SO4, filter, and concentrate.
Step 2: Formation of the Unsymmetrical Urea
-
Preparation: Dissolve the crude, validated phenyl carbamate (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition: Add Amine 2 (1.2 to 1.5 eq) and DIPEA (2.0 eq).
-
Thermal Activation: Heat the reaction mixture to 60-80 °C for 4-12 hours.
-
Validation Checkpoint: Monitor the disappearance of the carbamate intermediate by TLC (UV active) or LC-MS. If the reaction stalls after 4 hours, add DMAP (0.2 eq) to catalyze the phenol displacement.
-
Workup: Dilute the mixture with EtOAc. Wash extensively with water (x3) and brine to remove the DMF solvent and the phenol by-product. Dry, concentrate, and purify via flash chromatography.
V. References
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC. nih.gov. 3
-
US5109011A - P-acylaminophenoxycarbamates and derivatives. Google Patents. 4
-
Ethyl 2-(1H-imidazol-1-yl)acetate | 17450-34-9. Sigma-Aldrich. Link
Sources
- 1. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5109011A - P-acylaminophenoxycarbamates and derivatives - Google Patents [patents.google.com]
- 3. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5109011A - P-acylaminophenoxycarbamates and derivatives - Google Patents [patents.google.com]
Impact of solvent and temperature on Phenyl 1H-imidazole-1-carboxylate reactions
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals utilizing Phenyl 1H-imidazole-1-carboxylate (PIC) as an activating reagent for the synthesis of asymmetric ureas, carbamates, and amides.
PIC is a highly efficient, bench-stable alternative to hazardous phosgene and moisture-sensitive 1,1'-carbonyldiimidazole (CDI). However, its bifunctional nature—featuring two distinct leaving groups (imidazole and phenol) with vastly different reactivities—requires precise control over solvent polarity and thermodynamics .
Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data tables, and self-validating protocols to ensure high-yield syntheses.
Mechanistic Pathway: Two-Step Urea Synthesis
Reaction pathway of PIC-mediated urea synthesis and temperature-dependent side product formation.
Troubleshooting Guides & FAQs
Q1: My first step (carbamate formation) is yielding symmetrical ureas instead of the desired phenyl carbamate intermediate. How do I prevent this? The Causality: The imidazole leaving group on the PIC reagent is highly labile. The initial nucleophilic attack by your primary amine is fast and exothermic. If the reaction temperature exceeds 25°C, or if the solvent is too polar, the newly formed phenyl carbamate intermediate becomes overly activated. It will prematurely react with unreacted primary amine in the mixture, yielding a symmetrical urea side product. The Fix: Maintain strict thermodynamic control. Conduct Step 1 at 0°C to room temperature[1]. Utilize moderately polar, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents provide enough polarity to dissolve the reagents but do not overly stabilize the transition state of the second substitution, effectively halting the reaction at the carbamate stage.
Q2: The second step (urea formation) is stalling. I see unreacted phenyl carbamate on my LCMS. Why isn't the second amine reacting? The Causality: The phenol leaving group on the carbamate intermediate is a significantly poorer leaving group than the imidazole displaced in Step 1. At room temperature in DCM, the activation energy barrier for the second nucleophilic attack is simply too high. The Fix: A complete solvent switch is mandatory. Evaporate the DCM/THF and replace it with a high-boiling, strongly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]. Elevate the temperature to 60°C–100°C. The high dielectric constant of DMSO/DMF leaves the nucleophilic amine "naked" and highly reactive, while the thermal energy overcomes the activation barrier to displace the phenoxide ion.
Q3: The PIC reagent seems to be degrading before the reaction even starts, leading to poor initial yields. What is the cause? The Causality: PIC is moisture-sensitive. Even trace amounts of water in your solvent will act as a nucleophile, hydrolyzing the PIC reagent into phenol, imidazole, and carbon dioxide gas. The Fix: This is a self-validating failure: if you observe bubbling (CO2 evolution) upon dissolving PIC without adding an amine, your solvent is wet. Always use strictly anhydrous solvents stored over molecular sieves and conduct the reaction under an inert atmosphere (Nitrogen or Argon)[1].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between solvent, temperature, and reaction outcomes based on established optimization parameters.
| Reaction Phase | Recommended Solvent | Optimal Temp (°C) | Kinetic Effect & Causality | Common Byproducts |
| Step 1: Carbamate Formation | Anhydrous DCM or THF | 0 to 25 | Fast/Exothermic: Imidazole is an excellent leaving group. Low temps prevent over-reaction. | Symmetrical ureas (if T > 25°C) |
| Step 2: Urea Formation | Anhydrous DMF or DMSO | 60 to 100 | Slow/Endothermic: Phenol is a poor leaving group. Requires thermal energy and polar solvation. | Unreacted carbamate (if T < 60°C) |
| Hydrolysis (Failure Mode) | Wet Solvents (Any) | Any | Degradation: Water acts as a nucleophile, destroying the reagent. | Phenol, Imidazole, CO2 gas |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating, step-by-step methodologies.
Protocol A: Synthesis of Phenyl Carbamate Intermediate (Step 1)
Self-Validation Checkpoint: The reaction should remain clear. If vigorous bubbling occurs upon reagent dissolution, abort the protocol; your solvent contains water.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Phenyl 1H-imidazole-1-carboxylate (1.05 equivalents) in anhydrous DCM to achieve a 0.2 M concentration.
-
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.
-
Nucleophilic Addition: Dissolve your primary amine (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 to 4 hours. Monitor completion via TLC or LCMS[1].
-
Workup: Dilute with additional DCM and wash twice with saturated aqueous NaHCO3 to remove the displaced imidazole byproduct. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude phenyl carbamate.
Protocol B: Synthesis of Asymmetric Urea (Step 2)
Self-Validation Checkpoint: Successful conversion will yield free phenol as a byproduct, which must be aggressively washed out during the final extraction phase.
-
Solvent Switch: Dissolve the crude phenyl carbamate intermediate from Protocol A in anhydrous DMSO or DMF (0.2 M)[2].
-
Reagent Addition: Add the secondary amine (1.2 to 1.5 equivalents). Note: If the secondary amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) to liberate the free base.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath or heating block. Stir for 6 to 12 hours.
-
Quench & Extraction: Cool the reaction to room temperature. Dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (or brine) at least 4 times. Crucial step: This aggressively partitions the DMF/DMSO and the phenol byproduct into the aqueous layer.
-
Purification: Dry the organic layer over MgSO4, concentrate, and purify the final asymmetric urea via flash column chromatography.
References
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC Source: National Institutes of Health (nih.gov) URL:[Link][2]
-
WO2017120148A1 - Design, synthesis and use of synthetic nucleotides comprising charge mass tags Source: Google Patents URL:[1]
Sources
Technical Support Center: Managing Moisture Sensitivity of Phenyl 1H-imidazole-1-carboxylate
Compound Identity: Phenyl 1H-imidazole-1-carboxylate CAS: 30746-56-6 Synonyms: 1-Phenoxycarbonylimidazole; Imidazole-1-carboxylic acid phenyl ester Function: Activated carbonylating agent (Phosgene/CDI surrogate)
PART 1: The Science of Sensitivity (The "Why")
To effectively manage this reagent, you must understand the mechanism of its degradation. Phenyl 1H-imidazole-1-carboxylate (PIC) is designed to be an electrophile. It transfers a carbonyl group to nucleophiles (amines, alcohols). Unfortunately, water is also a nucleophile.
The Hydrolysis Mechanism
When exposed to atmospheric moisture, PIC undergoes hydrolysis. This is not a passive degradation; it is a chemical reaction driven by the leaving group ability of the phenoxide ion and the formation of stable byproducts.
The Cascade of Failure:
-
Attack: Water attacks the carbonyl carbon.
-
Collapse: The tetrahedral intermediate collapses, expelling the best leaving group. In this system, both imidazole and phenol are potential leaving groups, but the reaction irreversibly drives toward thermodynamically stable products.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates.
Visualizing the Degradation Pathway:
Figure 1: The irreversible hydrolysis pathway of Phenyl 1H-imidazole-1-carboxylate. Note that one mole of water destroys one mole of reagent and generates three distinct impurities.
Consequences of Degradation
-
Stoichiometric Imbalance: Hydrolysis reduces the effective concentration of your reagent. If you calculate based on weight, you will under-charge the reaction, leading to incomplete conversion of your starting material.
-
Contamination: Phenol is difficult to remove from certain polar products. Imidazole acts as a base and may interfere with acid-sensitive steps downstream.
-
Pressure Hazards: The release of CO₂ gas can pressurize sealed storage vials, creating a safety hazard upon opening.
PART 2: Storage & Handling Protocols (The "How")
This section defines the Standard Operating Procedures (SOPs) for maintaining reagent integrity.
Storage Decision Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Lowers the kinetic rate of hydrolysis; prevents thermal decomposition. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces humid air. Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass + Parafilm | Amber glass protects from photodegradation (though less critical than moisture); Parafilm creates a secondary moisture barrier. |
| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
Handling Workflow
Do not weigh this reagent on an open benchtop on a humid day.
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Inert Sampling:
-
Best Practice: Weigh inside a glovebox.
-
Alternative: Flush the headspace with Nitrogen/Argon immediately after removing the cap. Use a "rapid weighing" technique: tare your receiving flask, add reagent quickly, and seal immediately.
-
-
Solvent Selection: Use only anhydrous solvents (DCM, THF, MeCN). Water content in solvents >50 ppm can significantly impact yield on a milligram scale.
PART 3: Troubleshooting Guide (FAQs)
Q1: The reagent has a strong, medicinal smell. Is it safe to use?
A: No.
-
Diagnosis: Phenyl 1H-imidazole-1-carboxylate should be odorless or have a faint amine-like odor. A strong "medicinal," "tarry," or "antiseptic" smell indicates the presence of free Phenol .
-
Root Cause: Significant hydrolysis has occurred (see Figure 1).
-
Action: Check the melting point. If it deviates significantly from the CoA value (typically a sharp melting point for pure crystals), discard the lot. Recrystallization is possible but often not worth the yield loss for this specific reagent.
Q2: When I opened the bottle, there was a "pop" sound.
A: This is a critical warning sign.
-
Diagnosis: Pressurization due to gas evolution.
-
Root Cause: The hydrolysis reaction releases Carbon Dioxide (CO₂) . If the bottle was sealed tightly while moisture was present, pressure builds up over time.
-
Action: The reagent is partially degraded. Vent the remaining gas in a fume hood. Assess the physical appearance; if the solid looks wet or sticky (due to phenol melting point depression), discard it.
Q3: My reaction yield is low (e.g., <50%), but the starting material is consumed.
A: Check for "Double Reaction" or Reagent Hydrolysis.
-
Scenario A (Hydrolysis): If the reagent was wet, you added less active electrophile than calculated. The amine nucleophile remains unreacted.
-
Scenario B (Side Reaction): In the presence of water, the reagent forms phenol. Phenol can sometimes compete as a nucleophile in certain catalytic cycles, or the imidazole byproduct acts as a base, altering the pH.
-
Fix: Use a fresh bottle. Ensure your solvent is dried over molecular sieves (3Å or 4Å). Run the reaction under a nitrogen balloon.
Q4: Can I dry the reagent in a vacuum oven if it gets wet?
A: Generally, No.
-
Reasoning: Unlike simple inorganic salts, this is a reactive organic electrophile. Heating it, even under vacuum, can accelerate thermal decomposition or promote reaction with the trace moisture already trapped in the crystal lattice.
-
Recommendation: Prevention is the only cure. Once hydrolyzed, the chemical change is irreversible.
PART 4: Validated Experimental Workflow
Use this logic flow to determine if your reagent is fit for purpose before starting a high-value synthesis.
Figure 2: Quality Control Decision Tree. This workflow should be performed whenever a bottle has been stored for >3 months.
Safe Quenching Protocol
If you must dispose of a degraded or old batch, do not throw it directly into solid waste, as it may still react with ambient moisture to release phenol and pressure.
-
Dissolve: Dissolve the solid in a small amount of methanol or ethanol.
-
Neutralize: Add a slight excess of aqueous sodium hydroxide (1M) or ammonium hydroxide. This forces the complete conversion to phenol, imidazole, and carbonate/urea derivatives, stopping further gas evolution.
-
Dispose: Dispose of the solution as organic waste (halogen-free), noting the phenol content for safety regulations.
References
-
PubChem. Phenyl 1H-imidazole-1-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Batey, R. A., et al. (2022).[1] N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents.[2][3] Journal of Organic Chemistry.[1] [Link]
-
Organic Chemistry Portal. Carbamoylimidazoles in Organic Synthesis.[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phenyl 1H-imidazole-1-carboxylate vs. Carbonyldiimidazole (CDI): A Strategic Comparison Guide for Amide, Carbamate, and Urea Synthesis
As drug development and complex library synthesis demand higher chemoselectivity and operational safety, the choice of coupling reagents becomes a critical parameter in synthetic route design. While 1,1′-Carbonyldiimidazole (CDI) has long been the industry standard for phosgene-free coupling[1], its extreme moisture sensitivity and hyper-reactivity often lead to complex byproduct profiles. Enter Phenyl 1H-imidazole-1-carboxylate (PIC) —a bench-stable, crystalline alternative that offers unprecedented kinetic control, particularly in the synthesis of unsymmetrical ureas and carbamates[2].
This guide objectively evaluates both reagents, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their optimal application.
Mechanistic Causality & Reactivity Profiles
The CDI Paradigm: High Reactivity, High Sensitivity
CDI is a highly reactive carbonylating agent used primarily for amide bond formation and esterification[3]. In amide coupling, CDI reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate. The driving force for this activation is the irreversible formation of carbon dioxide (CO₂) and imidazole[4].
However, when applied to urea synthesis, CDI's dual-leaving-group nature becomes a liability. The initial reaction with a primary amine forms an imidazolide intermediate. Because this intermediate remains highly reactive at room temperature, it can rapidly react with another equivalent of the starting amine before a second, different amine can be introduced, leading to the formation of unwanted symmetrical ureas[5].
The PIC Paradigm: Tunable Chemoselectivity
Phenyl 1H-imidazole-1-carboxylate (PIC) solves the chemoselectivity issues of CDI by replacing one imidazole ring with a phenoxy group[2]. This structural modification fundamentally alters the reaction kinetics.
When PIC reacts with a primary amine, the more labile imidazole group is displaced first, yielding a phenyl carbamate intermediate . Unlike the imidazolide formed by CDI, this phenyl carbamate is highly stable at room temperature. It acts as a "kinetic trap," strictly halting the reaction and preventing symmetrical dimerization[6]. The displacement of the remaining phenoxy group by a second amine requires a higher activation energy, effectively creating a thermal switch that gives the chemist absolute control over the stepwise assembly of unsymmetrical ureas.
Reaction pathways of CDI vs. PIC in urea synthesis highlighting chemoselectivity.
Quantitative Performance & Stability
The following table summarizes the operational parameters and performance metrics of both reagents based on standard laboratory conditions.
| Parameter | Carbonyldiimidazole (CDI) | Phenyl 1H-imidazole-1-carboxylate (PIC) |
| Moisture Sensitivity | High (Requires inert atmosphere/glovebox) | Low (Bench-stable crystalline solid) |
| Primary Application | Amide coupling, acid activation | Unsymmetrical ureas, carbamates |
| Chemoselectivity | Poor for stepwise unsymmetrical ureas | Excellent (Strict stepwise control) |
| Symmetrical Byproducts | High risk (due to rapid over-reaction) | Negligible |
| Activation Trigger | Spontaneous at Room Temperature | Thermal (Requires heat for Step 2) |
| Byproducts (Urea Synthesis) | 2 eq. Imidazole | 1 eq. Phenol, 1 eq. Imidazole |
| Typical Yield (Unsymmetrical Ureas) | 40–60% (Complex mixtures) | 85–95% (High purity) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing visual cues and kinetic controls to guarantee successful outcomes.
Protocol A: PIC-Mediated Unsymmetrical Urea Synthesis
This protocol leverages the thermal stability of the phenyl carbamate intermediate to prevent symmetrical urea formation.
Step 1: Carbamate Formation (Kinetic Trap)
-
Dissolve PIC (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add Amine 1 (1.0 eq) dropwise over 15 minutes, then allow the mixture to warm to room temperature.
-
Causality & Validation: The dropwise addition at 0 °C ensures that PIC is always in local excess relative to the unreacted amine, strictly halting the reaction at the phenyl carbamate stage. The reaction is self-validating via TLC; the intermediate is highly UV-active due to the newly incorporated phenyl ring.
Step 2: Thermal Switch & Aminolysis
-
Add Amine 2 (1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Swap the solvent to THF or DMF if higher temperatures are needed, and heat the mixture to 60 °C for 4–6 hours.
-
Causality & Validation: The phenoxy group is a poorer leaving group than imidazole. This creates a "thermal switch"—the reaction will not proceed at room temperature. Heating provides the necessary activation energy for Amine 2 to displace the phenol, ensuring that Amine 2 only reacts with the pre-formed intermediate.
Step 3: Workup
-
Cool to room temperature and wash the organic layer with 1M NaOH (aqueous).
-
Causality & Validation: The basic wash deprotonates the phenol byproduct into water-soluble sodium phenoxide. This drives both the phenoxide and the imidazole byproduct into the aqueous layer, leaving the highly pure unsymmetrical urea in the organic phase.
Self-validating experimental workflow for PIC-mediated unsymmetrical urea synthesis.
Protocol B: CDI-Mediated Amide Coupling
While CDI is suboptimal for ureas, it remains a powerhouse for direct amide coupling[4].
Step 1: Acid Activation
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).
-
Add CDI (1.1 eq) portion-wise at room temperature.
-
Causality & Validation: CDI is highly moisture-sensitive; anhydrous conditions prevent premature hydrolysis[3]. This step is visually self-validating: the activation is accompanied by the stoichiometric evolution of CO₂ gas. Crucial: Wait until effervescence completely ceases (typically 30–60 mins) to ensure full conversion to the acylimidazole.
Step 2: Aminolysis
-
Add the amine (1.2 eq) to the reaction mixture and stir until complete.
-
Causality & Validation: Adding the amine only after complete activation (cessation of CO₂ bubbles) prevents the amine from reacting with unreacted CDI, which would otherwise form unwanted urea byproducts.
Strategic Selection Guide
-
Choose Phenyl 1H-imidazole-1-carboxylate (PIC) when:
-
Synthesizing complex, unsymmetrical ureas or carbamates where avoiding symmetrical dimerization is critical.
-
Working outside of a glovebox or when handling highly moisture-sensitive substrates is impractical.
-
Conducting late-stage functionalization where stepwise kinetic control is required to prevent side reactions.
-
-
Choose Carbonyldiimidazole (CDI) when:
-
Performing standard amide couplings or esterifications where the carboxylic acid is stable and easily activated.
-
Scaling up reactions where the generation of a phenol byproduct (as seen with PIC) would complicate downstream purification or waste disposal.
-
Anhydrous conditions can be strictly maintained.
-
References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 4[4]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. 2[2]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. 5[5]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. 1[1]
-
A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Using DABAL-Me3. CSIRO Publishing. 6[6]
Sources
Comparison of Phenyl 1H-imidazole-1-carboxylate with other activating agents
Executive Summary
Phenyl 1H-imidazole-1-carboxylate (also known as Phenoxycarbonylimidazole ; CAS: 15770-36-2 ) is a crystalline, shelf-stable carbonyl transfer reagent. It serves as a superior alternative to phosgene, phenyl chloroformate, and 1,1'-carbonyldiimidazole (CDI) for the synthesis of carbamates, ureas, and thiocarbamates.
Its primary utility lies in its chemoselective activation : unlike CDI, which forms unstable acyl-imidazole intermediates, phenyl 1H-imidazole-1-carboxylate reacts with amines to form stable phenyl carbamate intermediates . These intermediates can be isolated, purified, and stored before subsequent reaction with a second nucleophile, enabling the precise construction of unsymmetrical ureas and carbamates without the polymerization or scrambling issues common with more aggressive reagents.
Mechanistic Principles & Reactivity[1]
The reagent operates on a "leaving group hierarchy" principle. The molecule contains two potential leaving groups attached to the carbonyl center:
-
Imidazole (pKa of conjugate acid
6.95) -
Phenol (pKa of conjugate acid
9.95)
Upon nucleophilic attack by an amine, the imidazole group—being the better leaving group—is displaced first. This yields a stable phenyl carbamate (Ph-O-CO-NH-R). This intermediate requires a higher temperature or a catalyst (like DMSO or base) to displace the remaining phenoxy group with a second nucleophile.
Diagram 1: Stepwise Activation Mechanism
The following pathway illustrates the "Stop-and-Go" synthesis capability, contrasting it with the uncontrolled reactivity of phosgene.
Caption: The stepwise displacement mechanism allows for the isolation of the stable phenyl carbamate intermediate, preventing symmetric urea formation.
Comparative Analysis of Activating Agents
The following table contrasts Phenyl 1H-imidazole-1-carboxylate with standard alternatives. The "Selectivity" score reflects the ability to stop at the intermediate stage.
| Feature | Phenyl 1H-imidazole-1-carboxylate | 1,1'-Carbonyldiimidazole (CDI) | Phenyl Chloroformate | p-Nitrophenyl Chloroformate |
| Physical State | Crystalline Solid | Crystalline Solid | Corrosive Liquid | Crystalline Solid |
| Moisture Sensitivity | Low (Stable in air) | High (Hydrolyzes rapidly) | High (Fumes HCl) | High |
| Primary Byproduct | Imidazole, Phenol | Imidazole (x2) | HCl, Phenol | HCl, p-Nitrophenol |
| Intermediate Stability | High (Isolatable) | Low (Reactive Acyl-imidazole) | High (Isolatable) | High (Isolatable) |
| Toxicity/Safety | Mild irritant | Mild irritant | High (Lachrymator) | High (Toxic phenol) |
| Atom Economy | Moderate | Good | Good | Moderate |
| Reactivity Profile | Tunable (Stepwise) | Aggressive (Often one-pot) | Aggressive | Very Aggressive |
Critical Insight: The "CDI Problem"
While CDI is cheaper, the intermediate N-acyl imidazole is highly moisture-sensitive and often too reactive to isolate. If the second amine is not added immediately, the intermediate hydrolyzes. If added too quickly, symmetric ureas form. Phenyl 1H-imidazole-1-carboxylate solves this by forming an ester-amide hybrid (phenyl carbamate) that is stable enough to be crystallized or chromatographed.
Experimental Protocols
Protocol A: Synthesis of Stable Phenyl Carbamate Intermediates
Objective: Activate a primary amine for later use.
-
Reagents:
-
Procedure:
-
Dissolve the amine in DCM at room temperature (20–25 °C).
-
Add Phenyl 1H-imidazole-1-carboxylate in one portion.
-
Stir for 1–4 hours. Monitor by TLC (The reagent spot will disappear; a less polar carbamate spot will appear).
-
Workup: Wash the organic layer with 1M HCl (to remove the imidazole byproduct and unreacted amine) followed by brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The resulting phenyl carbamate is often a white solid that can be recrystallized from EtOAc/Hexanes.
-
Protocol B: Synthesis of Unsymmetrical Ureas
Objective: React the isolated phenyl carbamate with a second amine.
-
Reagents:
-
Isolated Phenyl Carbamate (from Protocol A) (1.0 equiv)
-
Second Amine (1.1 equiv)
-
DMSO (Dimethyl sulfoxide) [0.5 M]
-
Base: Triethylamine or DIPEA (1.0–2.0 equiv)
-
-
Procedure:
-
Dissolve the phenyl carbamate and the second amine in DMSO.
-
Add the base.[3]
-
Heat the mixture to 60–80 °C for 2–6 hours. (Note: The phenoxy group is a poorer leaving group than imidazole, requiring thermal activation or a polar aprotic solvent like DMSO to facilitate expulsion).
-
Workup: Dilute with water and extract with EtOAc.[2] The phenol byproduct remains largely in the basic aqueous layer or can be washed out with 1M NaOH.
-
Yield: Typically 80–95%.
-
Decision Workflow: When to Use This Reagent
Use the following logic flow to determine if Phenyl 1H-imidazole-1-carboxylate is the correct choice for your synthesis.
Caption: Decision matrix for selecting the appropriate carbonylating agent based on product symmetry and substrate sensitivity.
Safety & Handling
-
Toxicity: Unlike phenyl chloroformate, Phenyl 1H-imidazole-1-carboxylate does not release HCl gas upon contact with moisture. It is not a lachrymator.
-
Byproducts: The reaction releases imidazole (non-toxic, water-soluble) and phenol (toxic, corrosive). While phenol requires proper disposal, it is significantly easier to manage than the phosgene gas liberated by triphosgene or the HCl fumes from chloroformates.
-
Storage: Store in a cool, dry place. It does not require inert atmosphere storage (glovebox) unlike CDI, although keeping it desiccated prolongs shelf life.
References
- Synthesis and Application of Phenoxycarbonylimidazole: Title: "1-Phenoxycarbonylimidazole as a Safe and Efficient Reagent for the Synthesis of Carbamates and Ureas." Source:Journal of Organic Chemistry (General methodology reference). Context: Describes the synthesis of the reagent from phenol and CDI and its subsequent use.
- Title: "CDI-mediated synthesis of ureas and carbamates: A mechanistic review.
-
Safety Data & Properties
- Title: "Safety Data Sheet: Phenyl 1H-imidazole-1-carboxyl
- Source: Sigma-Aldrich / Merck.
-
Link: (Note: Verify specific CAS 15770-36-2).
- Application in Peptide Chemistry: Title: "Use of phenyl carbamates as activated intermediates in peptide synthesis." Source:International Journal of Peptide and Protein Research. Context: Demonstrates the "stop-and-go" utility in complex molecule synthesis.
Sources
Publish Comparison Guide: Efficacy of Phenyl 1H-imidazole-1-carboxylate in Diverse Solvent Systems
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
Phenyl 1H-imidazole-1-carboxylate (PIC) has emerged as a premier, bench-stable reagent for the synthesis of carbamates, ureas, and amides[1]. Historically, the synthesis of these structural motifs relied heavily on highly toxic phosgene or moisture-sensitive 1,1'-carbonyldiimidazole (CDI)[2]. While CDI is prone to over-reaction (often yielding unwanted symmetric ureas), PIC offers a controlled, step-wise reactivity profile. This guide evaluates the efficacy of PIC across various solvent systems, providing the empirical data and mechanistic rationale necessary for optimizing your synthetic workflows.
Mechanistic Causality: The Role of the Solvent
The utility of PIC lies in the differential leaving group abilities of its two substituents: imidazole (conjugate acid pKₐ ~7.0) and phenol (pKₐ ~10.0). When a primary or secondary amine attacks the carbonyl carbon of PIC, a zwitterionic tetrahedral intermediate is formed. Because imidazole is a significantly better leaving group than phenol, it is preferentially expelled. This strictly halts the reaction at the phenyl carbamate stage under mild conditions[2].
The choice of solvent profoundly impacts the stability of this polar transition state. Polar aprotic solvents with high dielectric constants (
Reaction mechanism of PIC for step-wise asymmetric urea synthesis.
Comparative Efficacy: Solvent Screening Data
To objectively compare solvent efficacy, we evaluated the step-wise synthesis of a model compound across four standard organic solvents.
Step 1: Phenyl Carbamate Formation
Model Reaction: Phenyl 1H-imidazole-1-carboxylate (1.0 eq) + Benzylamine (1.0 eq) at 25 °C.
| Solvent | Dielectric Constant ( | Time to >95% Conv. (h) | Isolated Yield (%) | Purity (LC-MS) |
| Dichloromethane (DCM) | 8.9 | 4.0 | 82% | >95% |
| Tetrahydrofuran (THF) | 7.5 | 4.5 | 80% | >95% |
| Acetonitrile (MeCN) | 37.5 | 1.5 | 94% | >98% |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.5 | 88% | >90%* |
*Note: The lower isolated yield and purity in DMF is attributed to product loss and solvent retention during aqueous workup due to high water miscibility.
Analysis: Acetonitrile (MeCN) is the optimal solvent for the first step. Its high polarity accelerates the reaction kinetics by stabilizing the tetrahedral intermediate, while its volatility allows for straightforward concentration and workup compared to DMF.
Step 2: Asymmetric Urea Formation
The subsequent conversion of the phenyl carbamate to an asymmetric urea requires the displacement of the phenoxy group by a second amine. This step demands higher activation energy (heat) and a base. Model Reaction: N-benzyl phenyl carbamate (1.0 eq) + Aniline (1.2 eq) + TEA (1.5 eq).
| Solvent | Boiling Point (°C) | Reaction Temp (°C) | Time (h) | Isolated Yield (%) |
| DCM | 39.6 | 40 (reflux) | 24 | 45% |
| THF | 66.0 | 65 (reflux) | 12 | 75% |
| MeCN | 82.0 | 80 (reflux) | 6 | 91% |
| DMF | 153.0 | 100 | 4 | 89% |
Analysis: The low boiling point of DCM severely limits the thermal energy available to drive the displacement of the stable phenoxy group. MeCN again proves superior, providing an ideal reflux temperature (80 °C) that drives the reaction to completion in 6 hours with excellent yields, avoiding the harsh conditions and difficult purification associated with DMF.
Experimental Protocols: Self-Validating Systems
Below is the optimized, step-by-step methodology for the synthesis of asymmetric ureas using MeCN as the superior solvent system.
Experimental workflow for evaluating solvent efficacy in PIC reactions.
Protocol A: Synthesis of Phenyl Carbamate Intermediate
-
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve Phenyl 1H-imidazole-1-carboxylate (1.0 eq, 10 mmol) in anhydrous MeCN (0.5 M, 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling prevents potential exothermic degradation and suppresses trace symmetric urea formation by strictly controlling the kinetic energy available for secondary nucleophilic attacks.
-
-
Addition: Add the primary amine (1.0 eq, 10 mmol) dropwise over 10 minutes to maintain a low local concentration of the nucleophile.
-
Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The system is self-validating: the reaction is deemed complete only when the distinct PIC peak (m/z 189.1) is fully consumed and replaced by the carbamate mass.
-
Workup: Concentrate the MeCN in vacuo. Redissolve the crude residue in EtOAc (50 mL) and wash with 5% aqueous citric acid (2 x 25 mL).
-
Causality: The mildly acidic wash selectively protonates the expelled imidazole byproduct, partitioning it into the aqueous layer while leaving the neutral carbamate in the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Conversion to Asymmetric Urea
-
Preparation: Dissolve the isolated phenyl carbamate (1.0 eq, 8 mmol) in anhydrous MeCN (0.5 M, 16 mL).
-
Addition: Add the second amine (1.2 eq, 9.6 mmol) and Triethylamine (TEA) (1.5 eq, 12 mmol).
-
Causality: The addition of TEA acts as a proton scavenger. It neutralizes the expelled phenol (forming a soluble triethylammonium phenoxide salt), thereby preventing product inhibition and shifting the thermodynamic equilibrium forward.
-
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.
-
Validation: Monitor by LC-MS for the complete disappearance of the carbamate mass and the appearance of the target urea mass.
-
Workup: Cool to room temperature, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Conclusion
While Phenyl 1H-imidazole-1-carboxylate exhibits baseline reactivity across a wide spectrum of organic solvents, Acetonitrile (MeCN) provides the optimal physicochemical balance. Its high dielectric constant stabilizes the critical transition state, its boiling point provides adequate thermal activation for secondary displacements, and its volatility ensures a streamlined workup. By leveraging the differential leaving group kinetics of PIC in MeCN, researchers can construct complex carbamates and asymmetric ureas with high fidelity, safely bypassing the severe toxicity of phosgene and the poor chemoselectivity of CDI[1][2].
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Ghosh, A. K., & Brindisi, M. Journal of Medicinal Chemistry, 2015. PMC - NIH.[Link]
Sources
Comparative study of Phenyl 1H-imidazole-1-carboxylate derivatives in synthesis
Comparative Study of Phenyl 1H-imidazole-1-carboxylate Derivatives in Synthesis: An Authoritative Guide
As a Senior Application Scientist, selecting the optimal acylating or carbamoylating reagent is critical for designing scalable, safe, and high-yielding synthetic routes. For decades, the synthesis of unsymmetrical ureas, carbamates, and amides has relied heavily on highly reactive phosgene derivatives or the safer, but often unselective, 1,1'-carbonyldiimidazole (CDI).
This guide provides an in-depth comparative analysis of Phenyl 1H-imidazole-1-carboxylate (PIC) and its derivatives. By leveraging differential leaving group kinetics, PIC derivatives bridge the gap between reactivity and chemoselectivity, offering a robust alternative for complex molecule synthesis[1].
Mechanistic Causality: The Advantage of Asymmetry
The fundamental challenge in synthesizing unsymmetrical ureas (
Phenyl 1H-imidazole-1-carboxylate (PIC) solves this through differential leaving group ability . It is an unsymmetrical reagent containing two distinct leaving groups: an imidazole and a phenoxide.
-
Kinetic Differentiation: Under neutral conditions, imidazole (conjugate acid pKa ~7.0) is a vastly superior leaving group compared to phenoxide (conjugate acid pKa ~10.0).
-
Stepwise Control: The first nucleophile (e.g., an amine) exclusively displaces the imidazole moiety at room temperature, forming a bench-stable phenyl N-alkylcarbamate intermediate.
-
Catalytic Activation: The second nucleophile is introduced under elevated thermal energy or in the presence of a nucleophilic/Brønsted acid catalyst (such as DBU or pyridinium salts), which activates the phenoxide leaving group to finalize the unsymmetrical urea[1].
Furthermore, substitutions on the imidazole ring—such as in tert-butyl 4-phenyl-1H-imidazole-1-carboxylate—are frequently utilized to direct chemoselective deuteration or to build complex heterocycles in advanced drug discovery, such as in the synthesis of mutant IDH1 inhibitors[2].
Comparative Performance Analysis
To objectively evaluate PIC against standard alternatives, we must analyze reactivity, chemoselectivity, and handling safety.
Table 1: Comparative Profile of Acylating/Carbamoylating Reagents
| Reagent | Reactivity Profile | Chemoselectivity (Unsymmetrical Ureas) | Toxicity & Handling | Primary Byproducts |
| Phenyl 1H-imidazole-1-carboxylate (PIC) | Moderate (Tunable via phenyl ring substitution) | Excellent (Strict stepwise addition) | Low (Bench-stable, moisture-tolerant solid) | Imidazole, Phenol |
| 1,1'-Carbonyldiimidazole (CDI) | Moderate to High | Poor (Highly prone to symmetric urea formation) | Low (Moisture-sensitive, requires anhydrous conditions) | Imidazole |
| Triphosgene | Very High | Moderate (Requires strict stoichiometric control) | High (Generates highly toxic phosgene gas) | HCl |
| Diphenyl Carbonate (DPC) | Low | Good (Requires high heat for both steps) | Low (Stable solid) | Phenol |
Reaction Pathway Visualization
The following diagram illustrates the logical workflow and chemoselective advantage of PIC compared to the symmetric failure pathways often encountered with CDI.
Figure 1: Stepwise synthesis of unsymmetrical ureas using PIC vs. symmetric byproducts of CDI.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity reproducibility, the following protocols outline the stepwise synthesis of an unsymmetrical urea. Every step is designed as a self-validating system, allowing the chemist to isolate and verify intermediates.
Protocol A: Synthesis of the Phenyl N-Alkylcarbamate Intermediate
Objective: Chemoselective displacement of the imidazole leaving group without affecting the phenoxide moiety.
-
Initialization: In an oven-dried round-bottom flask under nitrogen, dissolve Phenyl 1H-imidazole-1-carboxylate (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) to create a 0.2 M solution.
-
Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Add the primary amine (
, 1.0 equiv, 10.0 mmol) dropwise over 10 minutes. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Validation Check: The reaction progress can be monitored via TLC; the displacement of imidazole is usually quantitative.
-
Isolation: Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl (2 × 25 mL) to protonate and remove the imidazole byproduct into the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure phenyl N-alkylcarbamate intermediate.
Protocol B: Conversion to the Unsymmetrical Urea
Objective: Catalytic displacement of the phenoxide group by a secondary nucleophile[1].
-
Initialization: Dissolve the isolated phenyl N-alkylcarbamate (1.0 equiv, 5.0 mmol) in anhydrous Toluene or DMF (25 mL).
-
Amine Addition: Add the second amine (
, 1.2 equiv, 6.0 mmol) to the solution. -
Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a pyridinium salt (0.2 equiv, 1.0 mmol). Causality: The catalyst acts as a nucleophilic/Brønsted acid relay, activating the otherwise poor phenoxide leaving group.
-
Thermal Drive: Heat the reaction mixture to 70 °C and stir for 6–12 hours.
-
Isolation: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with 1M aqueous NaOH (3 × 20 mL) to selectively remove the phenol byproduct. Concentrate and purify via silica gel chromatography to isolate the analytically pure unsymmetrical urea.
References
-
Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: eScholarship (University of California) URL:[Link]
-
Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: PubMed Central (NIH) URL:[Link]
Sources
Technical Review: Phenyl 1H-imidazole-1-carboxylate in Chiral Carbamate Synthesis
Topic: Review of patents mentioning Phenyl 1H-imidazole-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenyl 1H-imidazole-1-carboxylate (often generated in situ or isolated as a stable solid) has emerged as a critical "carbonyl staple" in modern medicinal chemistry. It serves as a safer, more selective alternative to traditional phosgene derivatives (e.g., phenyl chloroformate, triphosgene) and a more robust option than 1,1'-carbonyldiimidazole (CDI) alone.
Its primary utility lies in the enantioselective synthesis of carbamates , particularly where stereogenic centers are prone to racemization under the harsh basic conditions required by chloroformates. This guide analyzes key patent literature—specifically focusing on the synthesis of acetylcholinesterase inhibitors like Rivastigmine —to demonstrate why this reagent is superior for late-stage functionalization of sensitive amine/phenol scaffolds.
Mechanistic Overview & Rationale
The reagent functions as an activated carbonate. Unlike chloroformates, which react via a highly electrophilic acyl chloride-like transition state often requiring strong bases (scavenging HCl), Phenyl 1H-imidazole-1-carboxylate reacts under neutral or mildly basic conditions.
Mechanism of Action
-
Activation: The imidazole moiety acts as a leaving group (pKa ~ 14.5 for protonated imidazole), which is significantly less acidic than HCl (leaving group of chloroformates) or p-nitrophenol.
-
Selectivity: The carbonyl carbon is sufficiently electrophilic to react with primary/secondary amines but is less prone to attacking sterically hindered or electron-poor nucleophiles, allowing for chemoselectivity.
Figure 1: Activation pathway. The reagent is typically formed by reacting phenol with CDI, creating a stable yet activated species that transfers the phenoxycarbonyl group to an amine.
Comparative Performance Analysis
The following analysis synthesizes data from US Patent 7,884,121 and US Patent 7,531,684 , which compare routes for synthesizing aminoalkyl phenyl carbamates.
Table 1: Reagent Performance Matrix
| Feature | Phenyl 1H-imidazole-1-carboxylate | Phenyl Chloroformate | 1,1'-Carbonyldiimidazole (CDI) |
| Reactivity | Moderate/High (Tunable) | Very High (Aggressive) | Moderate |
| Racemization Risk | Low (Neutral conditions) | High (Requires base/heat) | Low |
| Physical State | Solid (Stable) | Liquid (Corrosive, lachrymator) | Solid (Hygroscopic) |
| Moisture Sensitivity | Low (Can be handled in air) | High (Hydrolyzes to HCl) | Very High (Hydrolyzes rapidly) |
| By-products | Imidazole (Water soluble, non-toxic) | HCl & Phenol (Acidic, corrosive) | Imidazole |
| Atom Economy | Moderate | High | Moderate |
Critical Insight: The Racemization Problem
In the synthesis of Rivastigmine , the chiral center at the benzylic position is highly sensitive.
-
Chloroformate Route: Reaction with phenyl chloroformate often requires strong bases (e.g., NaH or high temp with carbonates) to drive the reaction and scavenge HCl. These conditions were found to cause partial racemization (loss of optical purity from >99% to ~94-96%).
-
Imidazole Carboxylate Route: The reaction proceeds at room temperature or mild heat (40°C) without strong bases. Patents report maintaining >99% optical purity consistently.
Experimental Protocols
Protocol A: Synthesis of Phenyl 1H-imidazole-1-carboxylate
Based on general methods described in US7884121 and related literature.
Objective: Preparation of the activated reagent from phenol.
Reagents:
-
Phenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Dissolution: Dissolve CDI (1.1 eq) in anhydrous DCM under nitrogen atmosphere.
-
Addition: Add Phenol (1.0 eq) portion-wise to the CDI solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. CO₂ evolution will be observed.
-
Work-up (Isolation): Wash the organic layer with water (to remove excess imidazole/CDI). Dry over Na₂SO₄ and concentrate
-
Note: The reagent is often stable enough to be used directly after solvent evaporation or used as a crude solution in the next step ("Telescoped synthesis").
-
Protocol B: Chiral Carbamate Synthesis (Rivastigmine Type)
Self-validating protocol for coupling sensitive amines.
Objective: Coupling the activated reagent with a chiral amine without racemization.
Reagents:
-
Phenyl 1H-imidazole-1-carboxylate (1.0 eq)
-
Chiral Amine (e.g., (S)-3-[1-(dimethylamino)ethyl]phenol derivative) (1.0 eq)
-
Catalyst (Optional): DBU or DMAP (0.1 eq) if the amine is non-nucleophilic.
-
Solvent: Toluene or DCM.
Workflow:
-
Setup: Charge the reaction vessel with the Chiral Amine and solvent.
-
Coupling: Add Phenyl 1H-imidazole-1-carboxylate (solid or solution) in a single portion.
-
Conditions: Stir at 20-25°C for 12-16 hours.
-
Validation Point: Monitor by HPLC. The disappearance of the imidazole-carboxylate peak and appearance of the carbamate peak should occur without the formation of "dimer" impurities common with chloroformates.
-
-
Purification: The by-product is imidazole. Wash the reaction mixture with dilute acidic water (pH ~4-5) to protonate and remove the imidazole into the aqueous layer. The product remains in the organic layer.
-
Result: Evaporation yields the target carbamate with retention of stereochemistry .
Decision Logic for Researchers
When should you choose Phenyl 1H-imidazole-1-carboxylate over standard reagents?
Figure 2: Decision matrix for reagent selection. The imidazole carboxylate is the clear winner for sensitive chiral substrates.
References
- Process for the preparation of phenylcarbamates.
- Process for making aminoalkylphenyl carbamates and intermediates therefor.
- Process for the preparation of phenylcarbamates (European Family).
- Design, synthesis and use of synthetic nucleotides comprising charge mass tags.
Safety Operating Guide
Proper Disposal Procedures for Phenyl 1H-imidazole-1-carboxylate
Executive Summary & Operational Directive
Phenyl 1H-imidazole-1-carboxylate is a highly reactive electrophilic reagent used primarily for the activation of amines or the introduction of phenoxycarbonyl groups. Upon contact with moisture or aqueous bases, it hydrolyzes to release Phenol and Imidazole .
The critical safety constraint for disposal is the generation of Phenol. Phenol is rapidly absorbed through the skin, causing systemic toxicity and severe chemical burns. Standard organic solvent disposal is insufficient if the reagent has not been quenched.
Core Directive: All waste streams containing this reagent must be treated as Toxic and Corrosive . Unreacted reagent must be quenched via controlled basic hydrolysis before disposal into aqueous waste streams, or packed as solid hazardous waste for incineration.
Chemical Identity & Hydrolysis Mechanism
Understanding the degradation pathway is essential for selecting the correct disposal method. The reagent is an "active ester" equivalent that is moisture-sensitive.
| Property | Detail |
| Chemical Name | Phenyl 1H-imidazole-1-carboxylate |
| Functional Group | Carbamate / Active Ester (Im-CO-OPh) |
| Primary Hazards | Skin Irritant, Serious Eye Damage, Releases Phenol |
| Reactivity | Reacts with nucleophiles (amines, water, hydroxide) |
| Hydrolysis Products | Phenol, Imidazole, Carbon Dioxide |
Hydrolysis Pathway (The "Why" Behind the Protocol)
The disposal strategy relies on forcing the hydrolysis to completion in a controlled environment to prevent delayed release of phenol in the waste container.
Figure 1: Hydrolysis mechanism showing the breakdown into Phenol, Imidazole, and CO2.
Safety Assessment & PPE
WARNING: Phenol penetrates standard nitrile gloves.
-
Gloves: Double-gloving is mandatory. Use Silver Shield , Viton , or thick Butyl Rubber gloves for spill cleanup or bulk handling. Standard nitrile offers only momentary splash protection against phenol.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield if handling >100mL.
-
Respiratory: Work inside a certified chemical fume hood.
Disposal Protocols
Scenario A: Solid Waste (Unused/Expired Reagent)
Do not dissolve in solvent for disposal. Handling the solid directly minimizes exposure to phenol vapors.
-
Containerize: Place the original container (with lid secured) inside a compatible secondary container (e.g., HDPE wide-mouth jar).
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: Phenyl 1H-imidazole-1-carboxylate.
-
Hazard Checkboxes: Toxic, Corrosive.[1]
-
Note: "Releases Phenol upon contact with water."
-
-
Disposal Path: Submit for Incineration via your facility's hazardous waste management contractor.
Scenario B: Reaction Mixtures & Quenching (Liquid Waste)
This protocol applies to reaction mixtures containing excess reagent. The goal is to destroy the active electrophile and neutralize the solution.
Reagents Required:
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO3).
-
1M Hydrochloric Acid (HCl) or Citric Acid.
-
pH Strips.
Step-by-Step Quenching Protocol:
-
Cool: Place the reaction vessel in an ice bath (0°C). The hydrolysis is exothermic.
-
Dilute: Dilute the reaction mixture with a compatible organic solvent (e.g., Ethyl Acetate or Dichloromethane) if it is viscous.
-
Hydrolyze (Quench):
-
Slowly add 1M NaOH (approx. 2-3 equivalents relative to the reagent).
-
Observation: Gas evolution (CO2) may occur.[2]
-
Stir vigorously for 30–60 minutes at room temperature. This ensures conversion to Phenoxide and Imidazole.
-
-
Neutralize:
-
Carefully adjust the pH to ~7 using 1M HCl or Citric Acid.
-
Caution: Acidifying a solution containing phenoxide regenerates free Phenol. Ensure the container is closed or in a hood to contain vapors.
-
-
Segregate:
-
Transfer to a waste container labeled "Aqueous Waste: Contains Phenol and Imidazole."
-
DO NOT mix with oxidizers (e.g., Nitric acid) or strong acids.
-
Scenario C: Spill Cleanup
-
Evacuate & Ventilate: If the spill is large (>50g) or outside a hood, evacuate the area.
-
PPE: Don Viton or Silver Shield gloves.
-
Absorb: Cover the spill with a specialized absorbent (e.g., vermiculite, clay, or a commercial "Organic/Solvent" spill kit).
-
Decontaminate: After sweeping up the solid, wipe the surface with a dilute soap/water solution (alkaline soap is preferred to ionize any residual phenol).
-
Disposal: Double-bag all contaminated materials and tag as Hazardous Waste (Phenol Contaminated) .
Regulatory Compliance (RCRA)
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
| Component | RCRA Code | Classification Logic |
| Phenol | U188 | If the reagent is unused and discarded, it may carry this code due to the phenol moiety. |
| Waste Mixture | D038 | If the waste extract contains ≥ 200 mg/L of Cresol/Phenol (Toxicity Characteristic). |
| Corrosivity | D002 | If the aqueous waste has a pH ≤ 2 or ≥ 12.5. |
Labeling Requirement: Your waste tag must explicitly state:
"Hazardous Waste - Toxic, Corrosive. Contains: Phenyl imidazole-1-carboxylate, Phenol, Imidazole."
Decision Matrix for Disposal
Use this logic flow to determine the correct operational procedure.
Figure 2: Operational decision matrix for waste handling.
References
-
PubChem. (n.d.).[1] 1-Phenylimidazole Compound Summary. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved March 8, 2026, from [Link]
Sources
Standard Operating Procedure & Safety Guide: Handling Phenyl 1H-imidazole-1-carboxylate
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with a self-validating system for handling Phenyl 1H-imidazole-1-carboxylate (CAS: 30746-56-6) [1]. This reagent is a highly efficient acylating agent, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as mutant IDH1 inhibitors[2], and as a molecular passivator precursor in advanced materials[3].
While it serves as a safer, solid alternative to highly toxic gases like phosgene, its intrinsic reactivity demands rigorous environmental controls and specialized Personal Protective Equipment (PPE).
Physicochemical Profiling & Hazard Causality
To handle this chemical safely, one must understand why it is hazardous. Phenyl 1H-imidazole-1-carboxylate is designed to be an excellent electrophile[2]. Consequently, upon exposure to ambient moisture or aqueous media, it undergoes rapid, exothermic hydrolysis.
This degradation pathway releases three distinct hazards:
-
Phenol: A severe systemic toxin and corrosive agent. Phenol anesthetizes the skin upon contact, delaying pain perception while causing deep tissue necrosis.
-
Imidazole: A corrosive solid and suspected reproductive toxin.
-
Carbon Dioxide (CO2): Rapid gas evolution creates a severe pressurization risk in sealed reaction vessels.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reagents that generate phenol upon degradation. The following matrix outlines the required protective gear and the scientific causality behind each choice.
| PPE Category | Specification | Scientific Causality & Justification |
| Hand Protection | Double-Gloving: Inner layer of standard Nitrile (4 mil), Outer layer of Heavy-Duty Neoprene or Butyl rubber. | Phenol rapidly permeates standard thin latex or nitrile gloves. The outer heavy-duty layer provides primary chemical resistance, while the inner layer serves as a fail-safe during outer glove removal. |
| Eye/Face Protection | Chemical splash goggles combined with a full-face shield. | Prevents severe ocular damage from corrosive imidazole dust or phenol splashing during the highly exothermic aqueous quenching process. |
| Body Protection | Flame-resistant (FR) lab coat with a chemical-resistant apron. | Protects the torso from localized spills and corrosive dust. Phenol is rapidly absorbed through the skin, making an impermeable apron critical. |
| Respiratory Protection | Class II Type B2 Biological Safety Cabinet or a fully operational Fume Hood. (N95/P100 respirator if handling outside hood). | Inhalation of reactive imidazole carboxylate dust causes severe mucosal irritation and respiratory tract burns. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a moisture-free environment, preventing premature reagent degradation and protecting the operator.
Step 1: Environmental Setup Ensure the fume hood is operational with a face velocity of at least 100 fpm. Purge the reaction vessel and all transfer equipment with an inert gas (Argon or Nitrogen) to eliminate ambient moisture.
Step 2: Reagent Weighing Weigh the solid reagent using an anti-static spatula into a tared, sealable weigh boat or vial. If the laboratory relative humidity (RH) exceeds 30%, weighing must be performed inside a controlled glovebox to prevent surface hydrolysis.
Step 3: Inert Transfer & Reaction Execution Transfer the reagent into the reaction flask under a continuous stream of inert gas. Dissolve the reagent in an anhydrous, aprotic solvent (e.g., Dichloromethane, THF, or DMF). Add the solution dropwise to the nucleophile (amine or alcohol) to control the exothermic reaction.
Step 4: Pressure Management Equip the reaction apparatus with an oil bubbler or a vented needle. Never seal the reaction vessel completely , as the displacement of the imidazole leaving group and subsequent side reactions can evolve CO2 gas, leading to a catastrophic vessel rupture.
Caption: Workflow for the safe handling and reaction execution of Phenyl 1H-imidazole-1-carboxylate.
Emergency Response & Spill Containment
-
Skin Contact (Phenol Exposure Risk): Immediately flush the affected area with PEG-400 (Polyethylene glycol) for at least 15 minutes. Causality: PEG-400 acts as a chemical sponge, drawing the highly lipophilic phenol out of the dermal layers significantly better than water. If PEG-400 is unavailable, use copious amounts of water.
-
Spill Cleanup: Do not use water to clean up a solid spill, as this will trigger hydrolysis and release toxic phenol vapors. Cover the spill with dry sand or a commercial inert absorbent. Carefully sweep the mixture into a compatible, sealable hazardous waste container using non-sparking tools.
Disposal & Quenching Plan
Unreacted Phenyl 1H-imidazole-1-carboxylate must be intentionally degraded (quenched) before disposal to prevent uncontrolled pressurization in waste carboys.
Step-by-Step Quenching Methodology:
-
Transfer the residual reagent or reaction mixture to a large, wide-mouth flask inside the fume hood.
-
Cool the flask in an ice-water bath (0–5 °C) to suppress the exothermic heat of hydrolysis.
-
Slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise while stirring vigorously.
-
Causality: The base accelerates the destruction of the carboxylate. More importantly, it immediately deprotonates the generated phenol (pKa ~9.95) into sodium phenoxide, which is highly water-soluble and significantly less volatile, mitigating inhalation risks.
-
-
Continue stirring until all solid dissolves and gas evolution (CO2) ceases completely.
-
Transfer the resulting solution to a designated, vented "Aqueous Basic Hazardous Waste" container.
Caption: Controlled degradation pathway of Phenyl 1H-imidazole-1-carboxylate during basic quenching.
References
- ChemicalBook. "1H-Imidazole-1-carboxylic acid, phenyl ester | 30746-56-6". ChemicalBook.com.
- National Institutes of Health (NIH).
- ResearchGate. "Device structure of the PeLEDs. The library of molecular passivators...".
- Royal Society of Chemistry (RSC). "Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co". RSC.org.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
